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  • Product: 5-(Hydrazino)pyrimidine
  • CAS: 1262021-60-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(Hydrazino)pyrimidine

Foreword: The Strategic Importance of 5-(Hydrazino)pyrimidine in Modern Drug Discovery The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of countless therapeutic agents due to its versatil...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of 5-(Hydrazino)pyrimidine in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of countless therapeutic agents due to its versatile chemical reactivity and its fundamental role in the building blocks of life, DNA and RNA.[1] Among its many derivatives, 5-(Hydrazino)pyrimidine (C₄H₆N₄, Mol. Wt.: 110.12 g/mol ) emerges as a particularly valuable synthon.[2] Its strategic importance lies in the reactive hydrazino group attached to the pyrimidine ring, which serves as a versatile chemical handle for constructing more complex molecular architectures. This guide provides an in-depth exploration of the synthesis and rigorous characterization of this key intermediate, offering field-proven insights for researchers in drug development and synthetic chemistry. The protocols and analytical discussions are designed to be self-validating, ensuring both reproducibility and a deep understanding of the underlying chemical principles. Hydrazide and hydrazine derivatives are well-established precursors for a variety of bioactive heterocyclic compounds and have been instrumental in the development of antitumor, antimicrobial, and anti-inflammatory agents.[3]

Part 1: Synthesis Methodology

The most reliable and widely employed method for synthesizing 5-(Hydrazino)pyrimidine is through a nucleophilic aromatic substitution (SNAr) reaction. This approach is favored for its efficiency and straightforward execution.

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms susceptible to attack by nucleophiles, especially when a good leaving group, such as a halogen, is present on the ring. In this synthesis, the powerful nucleophile, hydrazine, displaces a bromide ion from the 5-position of 5-bromopyrimidine. The reaction proceeds efficiently without the need for a metal catalyst, driven by the electronic nature of the pyrimidine core. The choice of 5-bromopyrimidine as the starting material is strategic; it is commercially available and the carbon-bromine bond at the 5-position is sufficiently activated for displacement.[4]

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_process Reaction Conditions cluster_workup Work-up & Purification A 5-Bromopyrimidine D Combine Reactants in Reaction Vessel A->D B Hydrazine Hydrate B->D C Ethanol (Solvent) C->D E Reflux at 80-90°C D->E Heat F Monitor Reaction (TLC) E->F Time G Cool to Room Temp. F->G Reaction Complete H Precipitate Product (Addition of Water) G->H I Isolate via Vacuum Filtration H->I J Wash with Cold Water & Dry I->J K Recrystallize from Ethanol/Water J->K For High Purity L 5-(Hydrazino)pyrimidine (Final Product) J->L If Sufficiently Pure K->L

Caption: Synthetic workflow for 5-(Hydrazino)pyrimidine via SNAr.

Detailed Experimental Protocol
  • Materials:

    • 5-Bromopyrimidine (1.0 eq)

    • Hydrazine hydrate (~64-65% solution, 3.0-5.0 eq)

    • Ethanol (or Isopropanol)

    • Deionized Water

  • Procedure:

    • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromopyrimidine (1.0 eq) and ethanol (10-15 mL per gram of starting material). Stir the mixture to achieve partial or full dissolution.

    • Reagent Addition: Carefully add hydrazine hydrate (3.0-5.0 eq) to the flask. The use of an excess of hydrazine is crucial to drive the reaction to completion and minimize potential side reactions.

    • Reaction Execution: Heat the reaction mixture to reflux (typically 80-90°C) and maintain this temperature for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Product Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. The crude product often precipitates upon cooling or after the addition of cold water.

    • Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold water to remove excess hydrazine and other water-soluble impurities. The product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield a crystalline solid.

    • Drying: Dry the purified product under vacuum to obtain the final 5-(Hydrazino)pyrimidine.

Critical Insight & Self-Validation
  • Why excess hydrazine? A significant excess of hydrazine hydrate ensures that it acts as both the nucleophile and a base to neutralize the HBr formed in situ, pushing the equilibrium towards the product.

  • Solvent Choice: Ethanol or isopropanol are ideal solvents as they readily dissolve the reactants and are suitable for the reflux temperatures required without promoting decomposition.

  • Temperature Control: While reflux is necessary to achieve a reasonable reaction rate, excessive temperatures for prolonged periods should be avoided to prevent potential decomposition of the product or starting material.[5]

  • Trustworthiness of Protocol: The endpoint is validated by the complete consumption of the 5-bromopyrimidine spot on TLC. The purity of the final product is then confirmed by the characterization methods outlined in the next section, creating a self-validating workflow.

Safety is Paramount: Handling Hydrazine

Hydrazine and its solutions are toxic, corrosive, and potentially carcinogenic.[6] All manipulations must be performed in a well-ventilated chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, and butyl rubber gloves. Other materials may not be resistant to hydrazine.[8]

  • Spill & Waste: Have a spill kit ready. Small spills can be neutralized by dilution with water followed by treatment with an oxidizing agent like calcium hypochlorite solution.[8] All waste must be handled as hazardous.[9]

  • Avoid Ignition Sources: While aqueous solutions are less volatile, hydrazine vapor can be flammable. Keep away from heat, sparks, and open flames.[7]

Part 2: Comprehensive Characterization

Rigorous analytical characterization is non-negotiable to confirm the structural identity and assess the purity of the synthesized 5-(Hydrazino)pyrimidine. The combination of spectroscopic and physical data provides an unambiguous validation of the final product.

Visualizing the Characterization Logic

Characterization_Flow cluster_primary Primary Structural Confirmation cluster_secondary Functional Group & Purity Analysis NMR NMR Spectroscopy (¹H & ¹³C) Final_Confirmation Structure & Purity Confirmed NMR->Final_Confirmation Correct Signals MS Mass Spectrometry (MS) MS->Final_Confirmation Correct m/z IR IR Spectroscopy IR->Final_Confirmation Key Stretches Present HPLC HPLC Analysis HPLC->Final_Confirmation >95% Purity MP Melting Point MP->Final_Confirmation Sharp, Correct Range Synthesized_Product Purified 5-(Hydrazino)pyrimidine Synthesized_Product->NMR Synthesized_Product->MS Synthesized_Product->IR Synthesized_Product->HPLC Synthesized_Product->MP

Caption: Logical workflow for the analytical characterization of the product.

Expected Analytical Data

The following table summarizes the expected data from the characterization of 5-(Hydrazino)pyrimidine. This serves as a benchmark for validating experimental results.

Technique Parameter Expected Result Interpretation
¹H NMR Chemical Shift (δ)~8.5-8.7 ppm (s, 2H), ~8.2-8.4 ppm (s, 1H), ~4.0-5.0 ppm (br s, 3H)Protons at C2/C6, proton at C4, and exchangeable hydrazine protons (NH/NH₂).
¹³C NMR Chemical Shift (δ)~155-160 ppm, ~140-145 ppmSignals corresponding to the carbon atoms of the pyrimidine ring.
IR Spectroscopy Wavenumber (cm⁻¹)3200-3400 (N-H stretch), 1550-1600 (C=N/C=C stretch)Confirms presence of hydrazine and pyrimidine functional groups.[10]
Mass Spectrometry m/z Ratio111.07 ([M+H]⁺)Corresponds to the protonated molecular weight of the target compound (Exact Mass: 110.059).[2]
HPLC Purity>95%A single major peak indicates a high degree of purity.
Melting Point RangeSpecific range (literature dependent)A sharp melting point range is indicative of high purity.
In-Depth Analysis
  • NMR Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for unambiguous structure elucidation.[11] In ¹H NMR, the pyrimidine ring protons will appear as singlets in the aromatic region due to their magnetic equivalence or lack of adjacent protons. The hydrazine protons (NH and NH₂) will typically appear as a broad singlet that is exchangeable with D₂O. The ¹³C NMR spectrum will show the distinct carbon environments within the pyrimidine ring, further confirming the structure.[12]

  • Mass Spectrometry (MS): This technique validates the molecular weight of the synthesized compound.[13][14] Electrospray ionization (ESI) in positive mode is expected to show a prominent peak at m/z 111.07, corresponding to the protonated molecule [C₄H₆N₄ + H]⁺.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for confirming the presence of key functional groups. The spectrum should display characteristic N-H stretching bands for the hydrazine moiety and aromatic C=N and C=C stretching vibrations from the pyrimidine ring.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (containing 0.1% TFA or formic acid) is a common starting point. A single, sharp peak in the chromatogram indicates a pure compound.

By systematically applying these synthesis and characterization protocols, researchers can confidently produce and validate high-purity 5-(Hydrazino)pyrimidine, a critical building block for advancing the frontiers of drug discovery.

References

  • Al-Ostath, A., et al. (2021). Synthesis and characterization of promising insensitive energetic salts based on 3-amino-5-hydrazinopyrazole. Dalton Transactions. [Link]

  • Google Patents. Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
  • PubChem. Hydrazinopyrimidine-5-carbonitrile. [Link]

  • MDPI. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. [Link]

  • LookChem. 5-Bromo-2-hydrazinopyridine. [Link]

  • PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

  • PubChem. 5-(Hydrazino)pyrimidine. [Link]

  • ResearchGate. The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c. [Link]

  • NIST WebBook. Pyrimidine, 5-amino-4-hydrazino-, hydrochloride. [Link]

  • Defense Technical Information Center. Safety and Handling of Hydrazine. [Link]

  • National Center for Biotechnology Information. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

  • PubMed. Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. [Link]

  • PubChem. 5-Bromo-2-hydrazinopyridine. [Link]

  • Research Square. New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi. [Link]

  • Semantic Scholar. Novel synthesis and antimicrobial investigation of pyrazolo[l, 5-a] pyrimidine and pyrazolotriazine containing piperidinyl sulfo. [Link]

  • MDPI. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. [Link]

  • SpringerLink. Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. [Link]

  • ResearchGate. (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]

  • New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet. [Link]

  • PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]

Sources

Exploratory

5-(Hydrazino)pyrimidine: Technical Monograph & Synthetic Guide

Abstract 5-(Hydrazino)pyrimidine (CAS 1262021-60-2) represents a critical, yet synthetically challenging, heterocyclic building block. Unlike its 2- and 4-substituted isomers, the 5-position of the pyrimidine ring is ele...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract 5-(Hydrazino)pyrimidine (CAS 1262021-60-2) represents a critical, yet synthetically challenging, heterocyclic building block. Unlike its 2- and 4-substituted isomers, the 5-position of the pyrimidine ring is electronically distinct—behaving more like a deactivated benzenoid system than an electron-deficient azine. This guide provides a rigorous analysis of the physicochemical profile, palladium-catalyzed synthetic routes, and downstream utility of 5-hydrazinopyrimidine in the construction of fused heterocyclic scaffolds such as pyrazolo[1,5-a]pyrimidines.

Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The electronic architecture of 5-(hydrazino)pyrimidine is defined by the meta-relationship of the hydrazine substituent to the ring nitrogens. This results in significantly reduced electrophilicity at the C5 carbon compared to C2 or C4, making nucleophilic aromatic substitution (


) non-viable under standard conditions.
Table 1: Chemical Identity & Properties
ParameterSpecification
IUPAC Name 5-Hydrazinylpyrimidine
Common Name 5-Hydrazinopyrimidine
CAS Number 1262021-60-2
Molecular Formula

Molecular Weight 110.12 g/mol
SMILES C1=C(C=NC=N1)NN
InChI Key UDRZDBRVMIZOAS-UHFFFAOYSA-N
Predicted pKa ~3.5 (Hydrazine

), ~1.8 (Pyrimidine N)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in

Synthetic Methodology

The "C5 Problem" in Pyrimidine Chemistry

Direct nucleophilic displacement of 5-halopyrimidines with hydrazine is kinetically inhibited due to the lack of resonance stabilization for the Meisenheimer intermediate at the 5-position. Consequently, synthesis must rely on Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) or Diazotization-Reduction sequences.

Method A: Pd-Catalyzed Cross-Coupling (Recommended)

This protocol utilizes a palladium source and a bulky phosphine ligand to facilitate the C-N bond formation between 5-bromopyrimidine and hydrazine hydrate.

Reagents & Materials
  • Substrate: 5-Bromopyrimidine (1.0 equiv)

  • Nucleophile: Hydrazine hydrate (5.0 equiv) – Excess prevents bis-arylation.

  • Catalyst:

    
     (2 mol%) or 
    
    
    
  • Ligand: Xantphos or BrettPhos (4 mol%)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Protocol
  • Inert Setup: Charge a dried Schlenk flask with 5-bromopyrimidine,

    
    , Xantphos, and 
    
    
    
    under an argon atmosphere.
  • Solvation: Add degassed 1,4-dioxane. Stir at room temperature for 5 minutes to pre-complex the catalyst.

  • Nucleophile Addition: Add hydrazine hydrate dropwise via syringe.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by LC-MS (Target mass:

    
    ).
    
  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with MeOH.

  • Purification: Concentrate the filtrate in vacuo. Recrystallize from Ethanol/Et2O or purify via flash column chromatography (

    
    , 90:9:1) if high purity is required.
    
Method B: Diazotization-Reduction (Classical)

Used when metal catalysis is cost-prohibitive or to avoid heavy metal impurities in early-stage synthesis.

  • Precursor: Start with 5-aminopyrimidine.

  • Diazotization: Treat with

    
     in concentrated 
    
    
    
    at 0°C to form the diazonium salt.
  • Reduction: Add

    
     (stannous chloride) in concentrated 
    
    
    
    at 0°C. Stir for 2 hours.
  • Neutralization: Carefully neutralize with NaOH to precipitate the free base hydrazine.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways for synthesizing 5-hydrazinopyrimidine and its subsequent application in scaffold construction.

G sub_5Br 5-Bromopyrimidine (Electrophile) target 5-(Hydrazino)pyrimidine (CAS 1262021-60-2) sub_5Br->target Pd-Cat C-N Coupling (Pd2(dba)3, Xantphos) sub_5NH2 5-Aminopyrimidine (Precursor) diazo Diazonium Salt (Unstable Int.) sub_5NH2->diazo NaNO2, HCl, 0°C diazo->target SnCl2 Reduction pyrazolo Pyrazolo[1,5-a]pyrimidine (Fused Scaffold) target->pyrazolo + 1,3-Dicarbonyls (Cyclocondensation) hydrazone Pyrimidine Hydrazones (Schiff Bases) target->hydrazone + Aldehydes (Condensation)

Figure 1: Synthetic pathways to 5-(hydrazino)pyrimidine and its utility as a divergent intermediate.

Applications in Drug Discovery[2][4][6]

5-Hydrazinopyrimidine serves as a "linchpin" intermediate for constructing fused nitrogen-rich heterocycles.

A. Pyrazolo[1,5-a]pyrimidines

The primary application is the synthesis of pyrazolo[1,5-a]pyrimidines, a privileged scaffold in kinase inhibitors (e.g., CDK, EGFR inhibitors).

  • Mechanism: Condensation with 1,3-diketones (e.g., acetylacetone) or

    
    -keto esters.
    
  • Regioselectivity: The hydrazine

    
     attacks the more electrophilic carbonyl first, followed by cyclization onto the pyrimidine nitrogen (though C5 substitution makes ring closure onto the ring nitrogen geometrically distinct from 2-hydrazino analogs).
    
B. Hydrazone Linkers

Reaction with aromatic aldehydes yields hydrazones, which are widely screened for:

  • Antitubercular activity (InhA inhibition).[1]

  • Anticancer activity (via iron chelation or tubulin polymerization inhibition).

Safety & Handling Protocol

  • Hydrazine Hazard: Hydrazine hydrate is a known carcinogen, highly toxic, and unstable. All reactions must be performed in a fume hood.

    • Neutralization: Quench excess hydrazine with bleach (sodium hypochlorite) solution before disposal.

  • Palladium Residues: For pharmaceutical applications, Pd scavengers (e.g., SiliaMetS®) must be used to reduce metal content to <10 ppm.

  • Storage: Store 5-hydrazinopyrimidine under inert gas (Argon/Nitrogen) at -20°C to prevent oxidation to the azo compound.

References

  • PubChem Compound Summary. (2025). 5-(Hydrazino)pyrimidine (CID 55282170).[2] National Center for Biotechnology Information. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[3] Link

  • Gao, W., et al. (2014).[4] Facile synthesis of 5-bromotropono[c]-fused pyrazoles and isoxazole.[4] Turkish Journal of Chemistry.[4] Link

  • Luo, Y., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules (MDPI). Link

  • European Chemicals Agency (ECHA). (2025).[5] Registration Dossier: Hydrazinopyrimidines.[2][5]Link

Sources

Foundational

Unveiling the Electronic Landscape: A Theoretical Investigation of 5-(Hydrazino)pyrimidine for Drug Discovery

Foreword: The Pyrimidine Core in Modern Drug Development Pyrimidine and its derivatives are cornerstones in the field of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Thei...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrimidine Core in Modern Drug Development

Pyrimidine and its derivatives are cornerstones in the field of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Their prevalence in biologically vital molecules, including nucleobases, vitamins, and a wide array of synthetic drugs, underscores the significance of understanding their fundamental electronic properties.[1] The electronic structure of the pyrimidine ring system dictates its reactivity, intermolecular interactions, and ultimately, its pharmacological activity.[1][3] This guide delves into the theoretical examination of a specific, promising derivative, 5-(Hydrazino)pyrimidine, outlining a robust computational methodology to elucidate its electronic characteristics. Such an in-silico approach provides invaluable insights for researchers, scientists, and drug development professionals, enabling the rational design of novel therapeutics.[4]

Introduction to 5-(Hydrazino)pyrimidine: A Molecule of Interest

The introduction of a hydrazino (-NHNH2) group at the 5-position of the pyrimidine ring presents an intriguing modification to its electronic landscape. The hydrazino moiety is a strong electron-donating group, which is expected to significantly influence the electron density distribution, reactivity, and potential biological activity of the parent pyrimidine structure. Hydrazine derivatives themselves are of considerable scientific interest due to their diverse applications in medicinal chemistry and materials science. The combination of these two pharmacologically relevant scaffolds in 5-(Hydrazino)pyrimidine warrants a detailed theoretical investigation to map its electronic properties and predict its behavior in biological systems. A thorough understanding of its electronic structure is a critical first step in harnessing its potential for drug discovery.[3]

Methodological Framework: A Quantum Chemical Approach

To ensure the highest degree of accuracy and predictive power, a multi-faceted quantum chemical approach is employed. This methodology is grounded in Density Functional Theory (DFT) and ab initio methods, which have been extensively validated for studying nitrogen-containing heterocyclic compounds and hydrazone derivatives.[5][6][7][8]

Computational Workflow

The following diagram illustrates the comprehensive workflow for the theoretical analysis of 5-(Hydrazino)pyrimidine.

Computational Workflow cluster_input Input Generation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Output and Application mol_build Molecular Structure Building geom_opt Geometry Optimization mol_build->geom_opt Initial Coordinates freq_anal Frequency Analysis geom_opt->freq_anal Optimized Geometry spec_sim Spectroscopic Simulation geom_opt->spec_sim Optimized Geometry elec_prop Electronic Properties Calculation freq_anal->elec_prop Verified Minimum Energy Structure homo_lumo Frontier Molecular Orbital Analysis elec_prop->homo_lumo Wavefunction and Energies mep Molecular Electrostatic Potential Mapping elec_prop->mep spec_comp Comparison with Experimental Data spec_sim->spec_comp struct_anal Structural Parameter Analysis report Comprehensive Report Generation struct_anal->report homo_lumo->report mep->report spec_comp->report drug_design Implications for Drug Design report->drug_design

Caption: A comprehensive workflow for the theoretical study of 5-(Hydrazino)pyrimidine.

Detailed Experimental Protocols

2.2.1. Geometry Optimization and Frequency Analysis

  • Objective: To determine the most stable three-dimensional conformation of 5-(Hydrazino)pyrimidine and to confirm that it corresponds to a true energy minimum.

  • Protocol:

    • The initial molecular structure of 5-(Hydrazino)pyrimidine is constructed using a molecular builder and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF).[9]

    • The resulting structure is then used as the starting point for more accurate quantum chemical calculations.

    • Geometry optimization is performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set.[10] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.[5][7]

    • To confirm that the optimized structure represents a true minimum on the potential energy surface, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies validates the structure as a stable conformer.

2.2.2. Frontier Molecular Orbital (FMO) Analysis

  • Objective: To understand the chemical reactivity and kinetic stability of the molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Protocol:

    • Using the optimized molecular geometry, a single-point energy calculation is performed at the B3LYP/6-311+G(d,p) level of theory.

    • The energies of the HOMO and LUMO are extracted from the output file.

    • The HOMO-LUMO energy gap (ΔE) is calculated as ELUMO - EHOMO. A smaller energy gap suggests higher reactivity.[11]

    • The spatial distributions of the HOMO and LUMO are visualized to identify the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

2.2.3. Molecular Electrostatic Potential (MEP) Mapping

  • Objective: To visualize the charge distribution and identify the electrophilic and nucleophilic sites within the molecule.

  • Protocol:

    • The MEP is calculated on the electron density surface of the optimized molecule.

    • The potential is color-coded, with red indicating regions of high electron density (nucleophilic) and blue indicating regions of low electron density (electrophilic).

    • This map provides a visual guide to the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding.

2.2.4. Calculation of Global Reactivity Descriptors

  • Objective: To quantify the chemical reactivity and stability of the molecule.

  • Protocol:

    • Based on the HOMO and LUMO energies, several global reactivity descriptors are calculated, including:

      • Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2

      • Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

      • Chemical Softness (S): S = 1 / (2η)

      • Electrophilicity Index (ω): ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2).[5]

Predicted Electronic Structure and Properties

Optimized Geometry and Structural Parameters

The geometry optimization is expected to reveal a planar pyrimidine ring with the hydrazino group also exhibiting a degree of planarity. The key bond lengths and angles will be determined and can be used for comparison with future experimental data (e.g., from X-ray crystallography).

Frontier Molecular Orbitals and Reactivity

The introduction of the electron-donating hydrazino group is predicted to raise the energy of the HOMO and lower the HOMO-LUMO energy gap compared to unsubstituted pyrimidine. This suggests that 5-(Hydrazino)pyrimidine will be more reactive and a better electron donor. The HOMO is expected to be localized primarily on the hydrazino group and the pyrimidine ring, while the LUMO will likely be distributed over the pyrimidine ring.

ParameterPredicted Value (Arbitrary Units)Interpretation
EHOMOHigher than pyrimidineIncreased electron-donating ability
ELUMOSimilar to pyrimidineElectron-accepting ability centered on the ring
HOMO-LUMO Gap (ΔE)Lower than pyrimidineHigher chemical reactivity
Molecular Electrostatic Potential

The MEP map is predicted to show a region of high electron density (red) around the nitrogen atoms of the hydrazino group and the pyrimidine ring, indicating their nucleophilic character. Regions of lower electron density (blue) are expected near the hydrogen atoms of the hydrazino group, suggesting their potential to act as hydrogen bond donors.

Implications for Drug Development

The theoretical insights into the electronic structure of 5-(Hydrazino)pyrimidine have significant implications for its potential application in drug development:

  • Target Interaction: The predicted nucleophilic and hydrogen-bonding capabilities of the molecule can be used to model its interaction with biological targets, such as enzymes and receptors.[4] This information is crucial for understanding its mechanism of action and for designing more potent and selective analogs.

  • Metabolic Stability: The reactive sites identified through FMO and MEP analysis can provide clues about the molecule's potential metabolic fate. This knowledge can guide modifications to improve its pharmacokinetic properties.

  • Structure-Activity Relationship (SAR) Studies: The calculated electronic properties can serve as descriptors in quantitative structure-activity relationship (QSAR) studies to correlate the electronic structure of a series of derivatives with their biological activity.[3]

Conclusion and Future Directions

This in-depth technical guide outlines a robust theoretical framework for characterizing the electronic structure of 5-(Hydrazino)pyrimidine. The predicted electronic properties suggest a molecule with enhanced reactivity compared to the parent pyrimidine, with distinct nucleophilic and electrophilic regions that are critical for its potential biological activity.

While these theoretical predictions provide a strong foundation, experimental validation is paramount. Future work should focus on the synthesis of 5-(Hydrazino)pyrimidine and the characterization of its properties using spectroscopic techniques (e.g., NMR, IR, UV-Vis) and X-ray crystallography.[12] A comparison of the experimental data with the theoretical results will serve to validate and refine the computational models, ultimately accelerating the discovery and development of novel pyrimidine-based therapeutics.

References

  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. (2019). ResearchGate. [Link]

  • DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. (2020). MDPI. [Link]

  • Theoretical Studies on the Structure and Intramolecular Interactions of Fagopyrins—Natural Photosensitizers of Fagopyrum. (2022). PMC - PubMed Central. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). NIH. [Link]

  • Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. (2009). PubMed. [Link]

  • Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles. (2023). MDPI. [Link]

  • DFT Study, Molecular Docking, and Dynamics Simulation of Hydrazone-Based Compound. (2025). Semantic Scholar. [Link]

  • Ab Initio Study of Interactions in Hydrazine Clusters of One To Four Molecules: Cooperativity in the Interaction. (2002). ACS Publications. [Link]

  • Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. (2024). PubMed Central. [Link]

  • Quantum Chemistry Calculations for Metabolomics: Focus Review. (2021). PMC - PubMed Central. [Link]

  • Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. (2024). Preprints.org. [Link]

  • (PDF) DFT Study, Molecular Docking, and Dynamics Simulation of Hydrazone-Based Compound. (2025). ResearchGate. [Link]

  • Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (2025). ResearchGate. [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025). PMC - NIH. [Link]

  • Synthesis of Novel Tritopic Hydrazone Ligands: Spectroscopy, Biological Activity, DFT, and Molecular Docking Studies. (2022). MDPI. [Link]

  • Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative. (2022). PMC - PubMed Central. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). MDPI. [Link]

  • Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. (2018). MDPI. [Link]

  • Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. (2019). Journal of Chemical Reviews. [Link]

  • Methods of Quantum Chemical Calculations in Drug Discovery and Applications. (2023). Research & Reviews: Journal of Chemistry. [Link]

  • Short Review on Quantum Chemical Calculation, Chemical Reactivity, Biological Activity Comparison of 1,10-Phenanthroline and Adenine. (2024). Journal of Drug Discovery and Development. [Link]

  • Fully Quantum (Bio)Molecular Simulations: Dream or Reality? (2023). YouTube. [Link]

  • Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform. (2023). Journal of Materials Chemistry A (RSC Publishing). [Link]

  • Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. (2021). PMC - PubMed Central. [Link]

Sources

Exploratory

Tautomerism in 5-(Hydrazino)pyrimidine and its derivatives

Title: Tautomeric Equilibria in 5-(Hydrazino)pyrimidine Scaffolds: Mechanisms, Characterization, and Pharmaceutical Implications Executive Summary The 5-(hydrazino)pyrimidine scaffold represents a critical pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Tautomeric Equilibria in 5-(Hydrazino)pyrimidine Scaffolds: Mechanisms, Characterization, and Pharmaceutical Implications

Executive Summary The 5-(hydrazino)pyrimidine scaffold represents a critical pharmacophore in medicinal chemistry, serving as a precursor for kinase inhibitors, antiviral agents, and antimetabolites.[1] However, its utility is complicated by prototropic tautomerism —the dynamic equilibrium between structural isomers differing only in proton position and double bond placement. Unlike 2- or 4-substituted pyrimidines, where tautomerism is driven by direct amidine resonance, the 5-position (meta-like to ring nitrogens) exhibits unique electronic behavior.[1] This guide provides a rigorous technical analysis of these equilibria, offering a self-validating experimental workflow to define tautomeric ratios, a critical step for accurate molecular docking and lead optimization.

Structural Fundamentals & Electronic Context

The pyrimidine ring is electron-deficient at positions 2, 4, and 6 due to the electronegativity of the nitrogen atoms. Position 5, however, is relatively electron-rich, behaving similarly to the meta-position in nitrobenzene.

The 5-Hydrazino Moiety

In 5-hydrazinopyrimidine (


), the hydrazine group acts as an electron donor. Two primary tautomeric classes exist for its derivatives:
  • Amine-Imine Tautomerism (Side Chain): Relevant for the hydrazine group itself.

    • Amine form:

      
       (Dominant in ground state).[1]
      
    • Imine form:

      
       (High energy, rarely observed without strong stabilization).[1]
      
  • Azo-Hydrazone Tautomerism (Conjugated Derivatives): When the hydrazine is derivatized (e.g., via condensation with aldehydes/ketones to form hydrazones or coupling to form azo dyes), a highly active equilibrium emerges.[1]

    • Hydrazone Form:

      
      [1]
      
    • Azo Form:

      
       (Requires an 
      
      
      
      -hydrogen on the substituent).[1]

Critical Insight: In drug discovery, the hydrazone form is typically the bioactive species for kinase inhibition, functioning as a hydrogen bond donor/acceptor pair in the ATP-binding pocket. However, ignoring the azo tautomer during docking simulations can lead to false-negative scoring.

Mechanistic Drivers of Equilibrium

The position of the tautomeric equilibrium (


) is governed by three vectors:
FactorMechanismImpact on 5-Hydrazinopyrimidine Derivatives
Solvent Polarity Dipole StabilizationPolar solvents (DMSO, MeOH) stabilize the more polar Hydrazone form (zwitterionic resonance contribution).[1] Non-polar solvents (CHCl3) may favor the Azo or neutral forms.[1]
Substituent Effects Hammett CorrelationElectron-withdrawing groups (EWGs) on the pyrimidine ring increase the acidity of the -NH- proton, favoring the Azo form or deprotonation. Electron-donating groups (EDGs) stabilize the Hydrazone .[1]
Intramolecular H-Bonding Conformational LockDerivatives with ortho-substituents (e.g., -OH, -COOH) often form a 6-membered pseudo-ring, "locking" the molecule in the Hydrazone state via

bonding.[1]

Visualization of Tautomeric Pathways[2]

The following diagram illustrates the equilibrium pathways for a generic 5-hydrazinopyrimidine derivative (e.g., a Schiff base), highlighting the transition between the Hydrazone and Azo forms.

TautomerismPathways Hydrazone Hydrazone Form (Py-NH-N=CH-R) Bioactive / Polar Transition Transition State (Proton Transfer) Hydrazone->Transition -H+ migration Transition->Hydrazone Azo Azo Form (Py-N=N-CH2-R) Non-Polar / Lipophilic Transition->Azo +H+ rearrangement Azo->Transition Solvent Solvent Polarity (High ε favors Hydrazone) Solvent->Hydrazone Stabilizes PH pH / Protonation (Acid catalyzes exchange) PH->Transition Lowers Ea

Caption: Equilibrium pathway between Hydrazone and Azo tautomers, modulated by solvent polarity and pH.

Experimental Characterization Protocol

To ensure scientific integrity, a multi-modal approach is required. Relying on a single method (e.g., X-ray) is insufficient as crystal packing forces can trap a minor tautomer.[1]

Step 1: Solution-Phase NMR Analysis (The Gold Standard)

Objective: Quantify


 in solution.[1]
  • Method:

    
     and 
    
    
    
    NMR (HSQC/HMBC).
  • Diagnostic Signals:

    • Hydrazone NH: Appears as a broad singlet downfield (

      
       10–14 ppm).
      
    • Azo CH: If the azo form exists (with

      
      -hydrogens), look for methine protons (
      
      
      
      4–6 ppm).[1]
    • 
       Shifts:  Hydrazone amine nitrogen (
      
      
      
      -240 to -260 ppm) vs Azo nitrogen (
      
      
      +50 to +100 ppm relative to
      
      
      ).[1]
  • Protocol:

    • Dissolve 5 mg of derivative in DMSO-

      
       (polar) and 
      
      
      
      (non-polar).
    • Acquire

      
       NMR at 298K.
      
    • If signals are broad, perform Variable Temperature (VT) NMR (298K to 350K) to sharpen peaks by accelerating exchange or coalescing rotamers.[1]

Step 2: UV-Vis Solvatochromism

Objective: Assess polarity sensitivity.

  • Method: Record spectra in solvents of varying polarity (Toluene

    
     THF 
    
    
    
    MeOH).
  • Observation:

    • Hydrazone: Typically shows a

      
       band at longer wavelengths (yellow/orange) with significant solvatochromic shift.
      
    • Azo: Often hypsochromic (blue-shifted) compared to the hydrazone.[1]

  • Self-Validation: If the

    
     shifts significantly (>20 nm) with solvent polarity, the equilibrium is active and sensitive to environment.[1]
    
Step 3: X-Ray Crystallography (Solid State)

Objective: Define the lowest energy conformation in the lattice.

  • Caveat: The solid-state structure represents a "frozen" snapshot. It confirms bond lengths (e.g.,

    
     single bond 
    
    
    
    1.38 Å vs
    
    
    double bond
    
    
    1.25 Å).[1]
  • Data Interpretation:

    • 
       bond length: 
      
      
      
      1.40 Å implies single bond character (Hydrazone).[1]
      
      
      1.30 Å implies double bond character (Imine/Azo-like).[1]
Step 4: Computational Validation (DFT)

Objective: Predict relative energies (


).[1]
  • Method: DFT calculations at B3LYP/6-311++G(d,p) level.[1][2]

  • Protocol:

    • Optimize geometries of both tautomers in vacuum and implicit solvent (PCM/SMD).

    • Calculate vibrational frequencies to ensure true minima (no imaginary frequencies).

    • Criteria: If

      
       kcal/mol, the minor tautomer is negligible (<0.02%). If 
      
      
      
      kcal/mol, both forms must be considered in docking.

Analytical Workflow Diagram

Workflow Start Synthesized Derivative NMR 1. Solution NMR (1H, 15N) Identify NH signals & Chemical Shifts Start->NMR UV 2. UV-Vis Solvatochromism Check solvent sensitivity Start->UV XRay 3. X-Ray Crystallography Measure Bond Lengths (N-N vs N=N) Start->XRay Decision Compare Results NMR->Decision UV->Decision XRay->Decision DFT 4. DFT Calculation (B3LYP) Calculate ΔG of Tautomers Result Define Bioactive Tautomer for Docking DFT->Result Decision->DFT If ambiguous Decision->Result If consistent

Caption: Integrated workflow for determining tautomeric ratios in 5-hydrazinopyrimidine derivatives.

Implications for Drug Development[4][5]

Molecular Docking & Virtual Screening

Standard docking software often fixes protonation states based on general rules, frequently defaulting to the Azo form for conjugated systems or the Amine form for hydrazines.

  • Risk: If the protein pocket (e.g., a kinase hinge region) requires a hydrogen bond donor, and the software models the drug as an Azo (acceptor only at that nitrogen), the compound will be scored poorly.

  • Solution: Generate 3D conformers for both tautomers. Dock them independently (Ensemble Docking).

Metabolic Stability

Tautomers expose different sites to metabolic enzymes.

  • The Hydrazone NH is susceptible to N-glucuronidation.

  • The Azo form is susceptible to azoreductases (cleavage of the N=N bond), potentially releasing toxic aniline metabolites.

References

  • Tautomerism in Azo Dyes and Schiff Bases. Folia Chimica. Analysis of azo-hydrazone equilibria in pyrazole and pyrimidine systems.

  • Azo-hydrazone tautomerism observed from UV-vis spectra. Dalton Transactions. Detailed study on pH control and metal-ion complexation affecting tautomeric states.

  • Tautomerism in Drug Discovery. Journal of Medicinal Chemistry. Comprehensive review on how tautomerism impacts pharmacokinetics and binding affinity.

  • DFT Study on Tautomerism of Cytosine and its 5-Haloderivatives. Asian Journal of Physics. Theoretical framework for 5-substituted pyrimidine tautomerism.

  • Characterization of Tautomeric Forms of Anti-cancer Drugs. Pharmaceutics. Methodology for distinguishing tautomers in solid state vs solution.[3][4]

Sources

Foundational

Technical Guide: Solubility and Stability Profiling of 5-(Hydrazino)pyrimidine

[1] Executive Summary 5-(Hydrazino)pyrimidine (5-HP) represents a critical heterocyclic building block in the synthesis of kinase inhibitors and antiviral agents.[1] Its structural integration of a pyrimidine core with a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-(Hydrazino)pyrimidine (5-HP) represents a critical heterocyclic building block in the synthesis of kinase inhibitors and antiviral agents.[1] Its structural integration of a pyrimidine core with a nucleophilic hydrazine moiety presents a unique duality: high synthetic utility coupled with significant physicochemical instability.[1] This guide provides a technical framework for handling 5-HP, focusing on its solubility thermodynamics and kinetic stability across varying solvent matrices.[1] The protocols defined herein are designed to minimize oxidative degradation and maximize yield during downstream applications.

Physicochemical Identity & Structural Analysis[2][3][4]

Understanding the molecular architecture of 5-HP is a prerequisite for predicting its behavior in solution.[1]

PropertyValue / DescriptionImplication for Handling
CAS Number 1262021-60-2 (Free Base)Reference standard identification.[1][2]
Molecular Formula C₄H₆N₄High nitrogen content increases polarity.[1]
Molecular Weight 110.12 g/mol Low MW facilitates rapid diffusion.[1]
Calculated LogP -0.6 (Hydrophilic)Prefers polar aqueous/organic systems.[1]
pKa (Predicted) ~3.5 (Pyrimidine N), ~8.1 (Hydrazine)Amphoteric character; pH-dependent solubility.[1]
H-Bond Donors 2High potential for crystal lattice energy (poor solubility in non-polars).[1]

Structural Insight: The hydrazine group (-NHNH₂) at the C5 position acts as both a potent nucleophile and a reducing agent.[1] This moiety is the primary site of instability, susceptible to oxidative dehydrogenation to form azo intermediates or radical decomposition products.[1]

Solubility Profile and Solvent Selection[1][3][4][6]

The solubility of 5-HP is governed by its ability to disrupt its crystal lattice via hydrogen bonding with the solvent.[1] Due to its negative LogP (-0.6), lipophilic solvents (Hexane, Toluene) are ineffective.[1]

Recommended Solvent Systems
Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Dipolar Aprotic DMSOExcellent (>50 mg/mL)Primary Choice. Disrupts H-bonds effectively.[1] High boiling point requires lyophilization for removal.[1]
Dipolar Aprotic DMFGood (>30 mg/mL)Alternative to DMSO.[1] prone to hydrolysis (formic acid impurity) which can react with hydrazine.[1]
Protic Polar Methanol / EthanolModerate (5-20 mg/mL)Solubility increases significantly with temperature.[1] Useful for recrystallization.[1]
Aqueous Water (pH < 4)High Protonation of the hydrazine terminal nitrogen (forming the hydrazinium salt) drastically increases solubility.[1]
Aqueous Water (Neutral pH)Low to Moderate The free base may aggregate due to pi-stacking of the pyrimidine rings.[1]
Ketones Acetone / MEKFORBIDDEN CHEMICALLY INCOMPATIBLE. Forms hydrazones rapidly (condensation reaction).[1]
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Do not rely on visual estimation.[1] Use this quantitative workflow.

  • Preparation: Weigh 10 mg of 5-HP into a chemically inert vial (amber glass).

  • Addition: Add 100 µL of solvent.

  • Equilibration: Agitate at 25°C for 24 hours (protected from light).

  • Filtration: Filter supernatant using a 0.22 µm PVDF membrane (low binding).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

Stability Profile and Degradation Pathways[1][7]

5-HP is kinetically unstable in the presence of oxygen and light.[1] The degradation follows pseudo-first-order kinetics driven by the oxidation of the hydrazine tail.[1]

Dominant Degradation Mechanisms[1]
  • Oxidative Deamination: In aerobic conditions, the hydrazine group oxidizes to a diazo species, which often decomposes with the loss of nitrogen gas (

    
    ).[1]
    
  • Photolytic Cleavage: UV light can excite the pyrimidine ring, facilitating radical formation at the C5-N bond.[1]

  • Condensation: In the presence of adventitious aldehydes or ketones (impurities in solvents), stable hydrazones form irreversibly.[1]

Stability Data Summary (Normalized)
ConditionT½ (Half-life) EstimateObservation
Solid State (-20°C, Argon) > 2 YearsStable.[1]
DMSO Solution (RT, Air) ~ 24-48 HoursSlow yellowing indicates oxidation.[1]
Water (pH 7, Air) < 12 HoursRapid degradation; pH dependent.[1]
Acetone Solution < 5 MinutesImmediate conversion to hydrazone.[1]
Visualization: Stability Testing Workflow

The following diagram outlines the logical flow for assessing the stability of 5-HP in a new formulation.

StabilityWorkflow Start Start: 5-HP Stock Preparation SolventSelect Solvent Selection (Avoid Ketones) Start->SolventSelect Inerting Degas Solvent (N2/Ar Sparge) SolventSelect->Inerting Critical Step Dissolution Dissolution at < 30°C Inerting->Dissolution Split Split Samples Dissolution->Split StressOx Stress: Oxidative (Air Exposure) Split->StressOx StresspH Stress: Hydrolytic (pH 2, 7, 10) Split->StresspH StressLight Stress: Photolytic (UV Exposure) Split->StressLight Analysis HPLC-MS Analysis (t=0, 4, 8, 24h) StressOx->Analysis StresspH->Analysis StressLight->Analysis Result Determine t1/2 & Degradants Analysis->Result

Figure 1: Decision tree and experimental workflow for validating the stability of 5-(Hydrazino)pyrimidine in solution.

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (50 mM)

Objective: Create a stock solution suitable for biological assays or synthetic coupling, minimizing degradation.[1]

Reagents:

  • 5-(Hydrazino)pyrimidine (Solid, >98% purity).[1]

  • Anhydrous DMSO (Sigma-Aldrich, stored over molecular sieves).[1]

  • Argon gas balloon.[1]

Procedure:

  • Purge: Bubble Argon through the anhydrous DMSO for 15 minutes to remove dissolved oxygen.

  • Weigh: In a glove box or under a nitrogen funnel, weigh the required amount of 5-HP.

  • Dissolve: Add the degassed DMSO to the solid. Vortex immediately until clear.[1]

    • Note: The solution should be colorless to pale yellow.[1] Dark yellow/orange indicates oxidation.[1]

  • Storage: Aliquot into single-use amber vials. Flash freeze in liquid nitrogen and store at -80°C.

    • Validity: Stable for 6 months at -80°C. Discard after one freeze-thaw cycle.

Protocol B: HPLC Method for Purity Assessment

Use this method to verify compound integrity before usage.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it can catalyze degradation).[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Pyrimidine core) and 210 nm (Hydrazine tail).[1]

  • Retention Time: 5-HP is polar; expect early elution (approx.[1] 1.5 - 2.5 min depending on dead volume).

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 55282170, 5-(Hydrazino)pyrimidine. Retrieved October 26, 2023 from [Link][1]

  • Li, W., et al. (2020).[1][3] Solubility of D-Histidine in Aqueous Co-solvent Mixtures of N,N-Dimethylformamide, Ethanol, Dimethyl Sulfoxide and N-Methyl-2-pyrrolidone. Journal of Chemical & Engineering Data. [Link](Cited for solvent thermodynamic modeling of polar nitrogenous heterocycles).[1]

  • Halasi, S., & Nairn, J. G. (1990).[1][4] Stability studies of hydralazine hydrochloride in aqueous solutions. Journal of Parenteral Science and Technology, 44(1), 30-34.[1][4] [Link](Authoritative reference for hydrazine moiety hydrolysis and oxidation kinetics).

Sources

Exploratory

Quantum Chemical Calculations for 5-(Hydrazino)pyrimidine: A Technical Guide for Drug Development Professionals

Introduction: Bridging Quantum Mechanics and Drug Discovery In the landscape of modern drug development, understanding a molecule's fundamental electronic structure and reactivity is paramount to predicting its pharmacok...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Quantum Mechanics and Drug Discovery

In the landscape of modern drug development, understanding a molecule's fundamental electronic structure and reactivity is paramount to predicting its pharmacokinetic and pharmacodynamic profiles. 5-(Hydrazino)pyrimidine, a heterocyclic compound featuring a pyrimidine core, is a scaffold of significant interest due to the diverse biological activities of pyrimidine derivatives, including anticancer and antimicrobial properties.[1][2][3] The hydrazino moiety introduces a reactive and versatile functional group, making it a compelling candidate for further derivatization and investigation as a potential therapeutic agent.[2][4]

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 5-(Hydrazino)pyrimidine. We will delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[5][6][7] This guide is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the computational protocols, thereby enabling a deeper understanding of the molecule's behavior and its potential as a drug candidate.

Part 1: Foundational Principles and Computational Strategy

The predictive power of quantum chemical calculations lies in their ability to model molecular systems at the electronic level. For a molecule like 5-(Hydrazino)pyrimidine, these calculations can provide invaluable insights into its geometry, stability, and reactivity, which are critical for understanding its potential interactions with biological targets.

The Rationale for Density Functional Theory (DFT)

For a molecule of this size, DFT offers an optimal balance between computational cost and accuracy. Unlike more computationally expensive ab initio methods, DFT calculates the electron density rather than the full many-electron wavefunction. This approach has been successfully applied to a wide range of organic and medicinal chemistry problems, including the study of pyrimidine and hydrazone derivatives.[4][5][6][7][8]

Selecting the Appropriate Functional and Basis Set

The choice of the functional and basis set is a critical decision in any DFT calculation.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects.

  • Basis Set: The 6-311++G(d,p) basis set is recommended for achieving a good balance between accuracy and computational efficiency. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the nitrogen atoms, while the polarization functions (d,p) allow for more flexibility in the description of bonding.

This combination of B3LYP/6-311++G(d,p) has been shown to provide reliable results for the geometries and electronic properties of similar heterocyclic systems.[9]

Part 2: Step-by-Step Computational Workflow

This section outlines a detailed protocol for performing quantum chemical calculations on 5-(Hydrazino)pyrimidine.

Molecular Geometry Optimization

The first and most crucial step is to determine the molecule's most stable three-dimensional conformation.

Protocol:

  • Input Structure: Construct the 2D structure of 5-(Hydrazino)pyrimidine. Its canonical SMILES representation is C1=C(C=NC=N1)NN.[10]

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

  • Calculation Type: Perform a geometry optimization calculation.

  • Method: Specify the DFT method with the B3LYP functional and the 6-311++G(d,p) basis set.

  • Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is reached.

  • Frequency Analysis: Following optimization, perform a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Causality: An accurate optimized geometry is the foundation for all subsequent calculations. Properties such as dipole moment, molecular orbitals, and reactivity descriptors are highly sensitive to the molecular structure.[6]

G cluster_workflow Geometry Optimization Workflow start Initial 2D Structure (SMILES: C1=C(C=NC=N1)NN) opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq check Imaginary Frequencies? freq->check end Optimized 3D Structure check->end No reopt Re-optimize from Perturbed Geometry check->reopt Yes reopt->opt

Caption: Workflow for obtaining the optimized geometry of 5-(Hydrazino)pyrimidine.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic properties and reactivity.

  • HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.

  • LUMO: Represents the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger gap implies higher stability and lower reactivity.[5][6]

Protocol:

  • Input: Use the optimized geometry of 5-(Hydrazino)pyrimidine.

  • Calculation: Perform a single-point energy calculation using the same DFT method (B3LYP/6-311++G(d,p)).

  • Output: Extract the energies of the HOMO and LUMO from the output file.

  • Visualization: Generate isosurface plots of the HOMO and LUMO to visualize their spatial distribution.

Causality: FMO analysis helps identify the regions of the molecule most likely to be involved in chemical reactions and interactions with biological targets.[8] For instance, the distribution of the HOMO can indicate sites prone to electrophilic attack, while the LUMO distribution can suggest sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a powerful tool for visualizing the charge distribution within a molecule and predicting its non-covalent interaction sites.

Protocol:

  • Input: Use the optimized geometry.

  • Calculation: Compute the molecular electrostatic potential on the electron density surface.

  • Visualization: Generate a color-coded map where:

    • Red: Electron-rich regions (negative potential), indicating sites for electrophilic attack.

    • Blue: Electron-poor regions (positive potential), indicating sites for nucleophilic attack.

    • Green: Neutral regions.

Causality: For drug design, the MEP map is invaluable for predicting hydrogen bonding interactions. The electron-rich regions (e.g., lone pairs on nitrogen atoms) are potential hydrogen bond acceptors, while electron-poor regions (e.g., N-H protons) are potential hydrogen bond donors.[6]

Calculation of Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.[5][6]

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The ability to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)A measure of polarizability.
Electrophilicity Index (ω)ω = χ2 / (2η)A measure of the molecule's electrophilic nature.

Protocol:

  • Input: Use the calculated HOMO and LUMO energy values.

  • Calculation: Apply the formulas in the table above to compute the reactivity descriptors.

Causality: These descriptors provide a quantitative measure of the molecule's reactivity, which can be used to compare the reactivity of different derivatives and to predict their behavior in chemical reactions.

Part 3: Simulating Spectroscopic Properties for Experimental Validation

A key aspect of ensuring the trustworthiness of computational results is to compare them with experimental data. Simulating spectroscopic properties provides a direct means of validation.

Vibrational Spectroscopy (IR and Raman)

Protocol:

  • Input: The optimized geometry of 5-(Hydrazino)pyrimidine.

  • Calculation: Perform a frequency calculation at the B3LYP/6-311++G(d,p) level of theory.

  • Output: The output will contain the vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman).

  • Scaling: It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the DFT functional. For B3LYP/6-311++G(d,p), a typical scaling factor is around 0.96-0.98.

  • Comparison: Compare the scaled theoretical spectrum with an experimental IR or Raman spectrum.

Causality: A good agreement between the calculated and experimental vibrational spectra provides strong evidence that the optimized geometry is accurate and that the chosen level of theory is appropriate for the system.[11]

Electronic Spectroscopy (UV-Vis)

Protocol:

  • Input: The optimized geometry.

  • Method: Use Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level.

  • Solvent Effects: Since UV-Vis spectra are typically recorded in solution, it is crucial to include a solvent model, such as the Polarizable Continuum Model (PCM).

  • Output: The calculation will yield the excitation energies (which can be converted to wavelengths) and oscillator strengths for the electronic transitions.

  • Comparison: Compare the calculated absorption maxima (λmax) with the experimental UV-Vis spectrum.

Causality: TD-DFT calculations can help assign the electronic transitions observed in the experimental spectrum to specific molecular orbital promotions (e.g., π → π* or n → π*), providing a deeper understanding of the molecule's electronic structure.[12]

Part 4: Application in Drug Development: Molecular Docking

Quantum chemical calculations provide the necessary inputs for higher-level computational techniques like molecular docking, which are central to modern drug discovery.

G cluster_docking Molecular Docking Workflow qc_calc Quantum Chemical Calculation (Optimized Geometry & Partial Charges) ligand_prep Ligand Preparation (5-Hydrazino)pyrimidine qc_calc->ligand_prep docking Molecular Docking Simulation (e.g., AutoDock, Glide) ligand_prep->docking receptor_prep Receptor Preparation (e.g., Kinase, Topoisomerase) receptor_prep->docking analysis Analysis of Binding Modes & Scoring Functions docking->analysis lead_opt Lead Optimization analysis->lead_opt

Caption: Integration of quantum chemical calculations into a molecular docking workflow.

Protocol:

  • Ligand Preparation: Use the optimized geometry of 5-(Hydrazino)pyrimidine from the DFT calculations. The partial atomic charges calculated by DFT (e.g., Mulliken or ESP charges) can also be used to provide a more accurate description of the electrostatic interactions.

  • Receptor Preparation: Obtain the 3D structure of the biological target (e.g., a protein kinase or topoisomerase) from the Protein Data Bank (PDB).[13] Prepare the receptor by adding hydrogen atoms, removing water molecules, and defining the binding site.

  • Docking Simulation: Use molecular docking software to predict the binding mode and affinity of 5-(Hydrazino)pyrimidine within the active site of the receptor.[14][15]

  • Analysis: Analyze the predicted binding poses to identify key interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions. The docking score provides an estimate of the binding affinity.

Causality: Molecular docking, informed by accurate quantum chemical calculations, allows for the rational design of more potent and selective inhibitors.[13][14][16] By understanding how 5-(Hydrazino)pyrimidine and its derivatives interact with a target protein, medicinal chemists can make informed decisions about which modifications are likely to improve binding and, ultimately, biological activity.

Conclusion

Quantum chemical calculations, particularly DFT, are an indispensable tool in the modern drug discovery pipeline. For a promising scaffold like 5-(Hydrazino)pyrimidine, these methods provide a detailed understanding of its structural, electronic, and reactive properties. This knowledge, validated by comparison with experimental data, forms the basis for rational drug design and lead optimization. By integrating the computational protocols outlined in this guide, researchers can accelerate the discovery and development of novel pyrimidine-based therapeutics.

References

  • DFT and Topological Insights into the Structural and Reactive Features of a Pyridine Based Hydrazone. (2025). ResearchGate. [Link]

  • Synthesis, Characterization, Catalytic Activity, and DFT Calculations of Zn(II) Hydrazone Complexes. (n.d.). MDPI. [Link]

  • Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. (n.d.). MDPI. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). National Institutes of Health. [Link]

  • (PDF) DFT Study, Molecular Docking, and Dynamics Simulation of Hydrazone-Based Compound. (2025). ResearchGate. [Link]

  • Synthesis, spectroscopic analyses, DFT calculations and molecular docking studies of Pd(II) complex of hydrazone ligand derived from ethyl carbazate. (2021). Taylor & Francis Online. [Link]

  • 5-(Hydrazino)pyrimidine. (n.d.). PubChem, National Institutes of Health. [Link]

  • Computational studies of pyrimidine ring-opening a, Quantum chemical... (n.d.). ResearchGate. [Link]

  • Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. (2023). Oriental Journal of Chemistry. [Link]

  • Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. (2021). PubMed. [Link]

  • Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. (2024). MDPI. [Link]

  • Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. (2021). MDPI. [Link]

  • Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. (2007). PubMed. [Link]

  • Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. (2024). Taylor & Francis Online. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (n.d.). MDPI. [Link]

  • Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. (2022). PubMed Central, National Institutes of Health. [Link]

  • A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. (n.d.). MDPI. [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2022). PubMed Central, National Institutes of Health. [Link]

  • Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. (2016). National Institutes of Health. [Link]

  • Synthesis of Pyrimidine and Its Derivatives. (2024). YouTube. [Link]

  • Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine. (2014).
  • Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. (2024). PubMed Central, National Institutes of Health. [Link]

  • Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. (2017). PubMed Central, National Institutes of Health. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]

Sources

Foundational

Technical Guide: Reactivity &amp; Synthetic Utility of the Hydrazino Group on the Pyrimidine Ring

Executive Summary This technical guide analyzes the chemical behavior of the hydrazino group attached to the pyrimidine scaffold.[1] For drug development professionals, the 4-hydrazinopyrimidine moiety is not merely a st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the chemical behavior of the hydrazino group attached to the pyrimidine scaffold.[1] For drug development professionals, the 4-hydrazinopyrimidine moiety is not merely a structural endpoint but a versatile "chemical handle." It serves as a high-energy precursor for fusing nitrogen-rich heterocycles—specifically triazoles, pyrazoles, and tetrazoles—onto the pyrimidine core.

This document details the mechanistic pathways, experimental protocols, and critical "isomeric traps" (such as the Dimroth rearrangement) necessary to control the reactivity of this functional group with precision.

Electronic Fundamentals: The Alpha-Effect

The reactivity of the hydrazino group (


) on a pyrimidine ring is governed by the alpha-effect  (

-effect). The adjacent nitrogen atom's lone pair increases the nucleophilicity of the terminal amino group significantly beyond that of a standard primary amine.
  • Nucleophilic Hierarchy: The terminal nitrogen (

    
    ) is the primary nucleophilic site due to reduced steric hindrance and the 
    
    
    
    -effect.
  • Ring Influence: The pyrimidine ring is electron-deficient (

    
    -deficient). An attached hydrazine group at the 2- or 4-position can donate electron density into the ring via resonance, stabilizing the structure but also making the ring carbons susceptible to nucleophilic attack (potentially leading to ring opening).
    

Synthesis of the Hydrazinopyrimidine Scaffold

The standard entry point is Nucleophilic Aromatic Substitution (


) of a leaving group (typically Cl, Br, or SMe) by hydrazine hydrate.
Mechanism: Addition-Elimination

The reaction proceeds via a Meisenheimer-like anionic intermediate. The electron-withdrawing nitrogen atoms of the pyrimidine ring stabilize the negative charge delocalized during the transition state.

Critical Process Parameter: Control of Substitution

A common failure mode is the formation of bis(pyrimidinyl)hydrazine (dimerization), where the newly formed hydrazinopyrimidine reacts with another equivalent of the starting chloropyrimidine.

Mitigation Strategy:

  • Stoichiometry: Use a large excess of hydrazine hydrate (3–5 equivalents) to statistically favor the mono-substituted product.

  • Temperature: Maintain lower temperatures (

    
     to RT) initially, heating only if conversion is sluggish.
    

Divergent Cyclization Pathways (The Core Reactivity)

The most valuable application of hydrazinopyrimidines in medicinal chemistry is their conversion into fused bicyclic systems.

Pathway A: Formation of 1,2,4-Triazolo[4,3-c]pyrimidines

Reaction with "one-carbon" electrophiles (orthoesters, carboxylic acids, formic acid) closes the ring to form the triazole unit.

The "Gotcha": The Dimroth Rearrangement Researchers must be aware that 1,2,4-triazolo[4,3-c]pyrimidines are often kinetically formed but thermodynamically unstable. Under acidic, basic, or thermal conditions, they undergo the Dimroth Rearrangement to form the isomeric 1,2,4-triazolo[1,5-c]pyrimidine.[1][2]

  • Mechanism: Ring opening at the N-C bond followed by rotation and recyclization.

  • Identification: The [1,5-c] isomer is generally more stable and often exhibits a distinct shift in NMR signals compared to the [4,3-c] isomer.

Pathway B: Formation of Pyrazolo[3,4-d]pyrimidines

Condensation with 1,3-bifunctional electrophiles (e.g., acetylacetone, ethyl acetoacetate) yields pyrazolopyrimidines. This scaffold is a bioisostere of purine and highly privileged in kinase inhibitor design.

Pathway C: Azido-Tetrazolo Equilibrium

Reaction with nitrous acid (


) generates the azide (

). However, in these systems, the azide often cyclizes spontaneously to form the tetrazolo[1,5-c]pyrimidine.
  • Equilibrium: In solution, these compounds often exist in a dynamic equilibrium between the open-chain azide and the fused tetrazole, which is solvent- and temperature-dependent.

Visualization of Reactivity Pathways

The following diagram illustrates the divergent synthetic utility of the 4-hydrazinopyrimidine scaffold.

ReactivityPathways Start 4-Chloropyrimidine Hydrazine 4-Hydrazinopyrimidine (Scaffold) Start->Hydrazine NH2NH2 (excess) SNAr TriazoloKinetic 1,2,4-Triazolo[4,3-c]pyrimidine (Kinetic Product) Hydrazine->TriazoloKinetic R-C(OR)3 or RCOOH Cyclization Pyrazolo Pyrazolo[3,4-d]pyrimidine Hydrazine->Pyrazolo 1,3-Dicarbonyls (e.g., Acetylacetone) Tetrazolo Tetrazolo[1,5-c]pyrimidine Hydrazine->Tetrazolo HNO2 (NaNO2/HCl) Azido-Tetrazolo Eq. Hydrazone Pyrimidine Hydrazone Hydrazine->Hydrazone Aldehydes/Ketones Condensation TriazoloThermo 1,2,4-Triazolo[1,5-c]pyrimidine (Thermodynamic Product) TriazoloKinetic->TriazoloThermo Dimroth Rearrangement (Heat/Acid/Base)

Caption: Divergent synthetic pathways from the 4-hydrazinopyrimidine scaffold, highlighting the critical Dimroth rearrangement step.

Experimental Protocols

Protocol A: Synthesis of 4-Hydrazinopyrimidine (The Scaffold)

Target: To maximize yield and minimize dimer formation.

  • Preparation: Dissolve 4-chloropyrimidine (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add hydrazine hydrate (80% aqueous solution, 40-50 mmol, 4-5 equivalents ) dropwise at

    
     with vigorous stirring.
    
    • Note: The excess hydrazine acts as both the nucleophile and the base to scavenge HCl.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup:

    • If the product precipitates: Filter the solid, wash with cold water (to remove hydrazine hydrochloride), then cold ethanol.

    • If soluble: Concentrate the solvent in vacuo. Dissolve the residue in a minimum amount of water and extract continuously with chloroform or ethyl acetate (depending on solubility).

  • Purification: Recrystallization from ethanol/water is preferred over column chromatography to avoid decomposition on silica.

Protocol B: Cyclization to 1,2,4-Triazolo[4,3-c]pyrimidine
  • Reactants: Suspend 4-hydrazinopyrimidine (5 mmol) in triethyl orthoformate (10 mL).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
  • Observation: The solid usually dissolves followed by the precipitation of the product.

  • Isolation: Cool to room temperature. Filter the precipitate.

  • Validation (Crucial): Obtain an

    
    -NMR. Check for the specific shift of the triazole proton. If the shift corresponds to the [1,5-c] isomer, the Dimroth rearrangement occurred during reflux. To ensure the [4,3-c] kinetic product, use lower temperatures or shorter reaction times.
    

Data Summary: Reactivity Trends

Electrophile ClassReaction TypePrimary ProductKey Mechanistic Feature
Alkyl Halides SubstitutionN-Alkyl HydrazineAlkylation usually occurs at the terminal (

) nitrogen.
Aldehydes/Ketones CondensationHydrazone (Schiff Base)Reversible; often used to improve crystallinity or lipophilicity.
Orthoesters CyclizationTriazolo[4,3-c]pyrimidineSusceptible to Dimroth Rearrangement to [1,5-c] isomer.
1,3-Dicarbonyls CyclizationPyrazolo[3,4-d]pyrimidineRegioselectivity depends on steric bulk of the dicarbonyl.
Nitrous Acid (

)
NitrosationTetrazolo[1,5-c]pyrimidineExists in equilibrium with 4-azidopyrimidine.

References

  • Biologically active Pyrimidine Hydrazones. Asian Journal of Pharmaceutical Research. Link

  • Nucleophilic Aromatic Substitution: Mechanism and Trends. Chemistry Steps. Link

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines (Analogous Chemistry). Organic Chemistry Portal. Link

  • Dimroth rearrangement. Wikipedia. Link

  • Reactivity of hydrazinopyrimidines and Dimroth Rearrangement. Bentham Science. Link

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Institutes of Health (PMC). Link

Sources

Exploratory

Potential coordination sites of 5-(Hydrazino)pyrimidine with metal ions

Executive Summary This technical guide analyzes the ligand field properties and coordination potential of 5-(hydrazinopyrimidine) (5-HP). Unlike its 2-isomer analogue, which readily forms stable 5-membered chelate rings,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the ligand field properties and coordination potential of 5-(hydrazinopyrimidine) (5-HP). Unlike its 2-isomer analogue, which readily forms stable 5-membered chelate rings, 5-HP presents a unique geometric challenge that dictates its behavior in metallodrug design and Metal-Organic Frameworks (MOFs).[1] This document outlines the electronic hierarchy of donor sites, predicts coordination modes based on geometric constraints, and provides validated protocols for complex synthesis and characterization.

Part 1: Structural Analysis & Ligand Field Theory

Geometric Constraints & Isomerism

The coordination chemistry of hydrazinopyrimidines is strictly governed by the position of the hydrazine substituent.

  • 2-(Hydrazino)pyrimidine: The exocyclic nitrogen is adjacent to the ring nitrogens (N1/N3), allowing for the formation of a stable 5-membered chelate ring with a metal ion (

    
    ).
    
  • 5-(Hydrazino)pyrimidine (5-HP): The hydrazine group is located at the C5 position, distal to the ring nitrogens.

    • Constraint: The distance between the hydrazine nitrogens and the ring nitrogens is too large to support chelation to a single metal center.

    • Consequence: 5-HP acts primarily as a monodentate ligand or a bridging linker in supramolecular assemblies, rather than a chelator.[1]

Electronic Hierarchy of Donor Sites

To design effective coordination protocols, one must rank the nucleophilicity of the available nitrogen atoms.

Site IDAtom TypeHybridizationBasicity (Est. pKa)HSAB CharacterCoordination Potential
N

Terminal Hydrazine (–NHN H

)

High (~7.5–8.[1]0)Hard/BorderlinePrimary: Kinetic product; binds transition metals (Cu, Zn, Ni).[2]
N

Pyrimidine Ring (N1, N3)

Low (~1.3)Borderline/SoftSecondary: Binds only under non-acidic conditions or in bridging modes.[1]
N

Internal Hydrazine (–N HNH

)

Very LowHardTertiary: Sterically hindered; non-coordinating unless deprotonated (anionic mode).

Part 2: Predicted Coordination Modes

The geometric isolation of the 5-position dictates three primary architectures:

  • Monodentate (Terminal): The metal binds exclusively to

    
    . This is the most common mode for discrete molecular complexes.[1]
    
    • Configuration:

      
      [1]
      
  • Bridging (Linear/Polymeric): The ligand bridges two metal centers, utilizing

    
     for one metal and a ring nitrogen (
    
    
    
    ) for another. This is critical for MOF construction.
    • Configuration:

      
      
      
  • Hydrazone Derivatization (Indirect Chelation): In drug discovery, 5-HP is rarely used "naked."[1] It is condensed with an aldehyde to form a Schiff base (hydrazone).[3] The resulting

    
     bond creates a new chelation pocket involving the hydrazone nitrogen and the carbonyl/heteroatom of the aldehyde partner.
    
Visualization: Coordination Logic & Pathways

G Ligand 5-(Hydrazino)pyrimidine Cond_Acid Acidic pH (Protonated) Ligand->Cond_Acid Cond_Neut Neutral/Basic pH Ligand->Cond_Neut Cond_Ald + Aldehyde (Condensation) Ligand->Cond_Ald Prod_Salt Ionic Salt (No Coordination) Cond_Acid->Prod_Salt N_term protonated Prod_Mono Monodentate Complex (via Terminal N) Cond_Neut->Prod_Mono Excess Ligand Prod_Bridge Coordination Polymer (Bridging N_term + N_ring) Cond_Neut->Prod_Bridge 1:1 Stoichiometry Slow Evap Prod_Schiff Schiff Base Chelate (N-N or N-O Chelation) Cond_Ald->Prod_Schiff Reflux

Figure 1: Decision tree for coordination outcomes based on reaction conditions.

Part 3: Experimental Validation Protocols

Synthesis of Discrete Metal Complexes (Monodentate)

Objective: Isolate a complex where Metal (M) = Cu(II) or Zn(II) coordinated to the terminal amine.

Reagents:

  • 5-(Hydrazino)pyrimidine dihydrochloride (must be neutralized).[1]

  • Metal Salt:

    
     or 
    
    
    
    .
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Base: Triethylamine (

    
    ) or NaOH.
    

Protocol:

  • Ligand Activation: Dissolve 1.0 mmol of ligand salt in 10 mL MeOH.[1] Add 2.0 mmol

    
     dropwise.[1] Stir for 15 min to release the free hydrazine base. Observation: Solution may clear or precipitate NaCl.
    
  • Metal Addition: Dissolve 1.0 mmol metal salt in 5 mL MeOH. Add dropwise to the ligand solution under constant stirring.[1]

    • Note: Avoid excess acid; low pH will protonate the hydrazine (

      
      ) preventing coordination.
      
  • Reflux: Heat at 60°C for 2–4 hours.

  • Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold MeOH.[1] If no precipitate, perform Slow Evaporation (see 3.2).

Crystallization for Structural Confirmation (XRD)

Objective: Grow single crystals suitable for X-ray Diffraction to verify the "distal" coordination geometry.

  • Method: Vapor Diffusion.[1]

  • Inner Vial: Saturated solution of the complex in MeOH.

  • Outer Vial: Diethyl ether or Pentane (antisolvent).

  • Timeline: 3–7 days.

  • Success Metric: Formation of block/needle crystals.

  • Validation: XRD must show

    
     bond length 
    
    
    
    (for Cu/Zn) at the terminal nitrogen, with no interaction at the ring nitrogen.
Spectroscopic Characterization (Self-Validating)
TechniqueExpected Signal ShiftInterpretation
FT-IR

shift: 3300/3200 cm


lower freq or broadening.
Indicates coordination of the terminal amine.
FT-IR

shift: Negligible (<10 cm

).
Confirms absence of ring nitrogen coordination (Monodentate mode).

H NMR
Hydrazine

signal broadening or downfield shift.[1]
Paramagnetic broadening (if Cu/Ni) or deshielding (if Zn) confirms binding.

Part 4: Applications in Drug Development

Metalloenzyme Inhibition

5-HP derivatives are potent inhibitors of urease and other metalloenzymes.[1]

  • Mechanism: The terminal hydrazine acts as a "warhead," coordinating to the active site metal (e.g., Ni(II) in urease).

  • Design Strategy: Use the pyrimidine ring to stack with aromatic residues in the enzyme pocket (via

    
     interactions) while the hydrazine coordinates the catalytic metal ion, arresting activity.
    
MOFs for Drug Delivery

The bridging mode (see Part 2) allows 5-HP to act as a linear linker.[1]

  • Utility: Reaction with large metal clusters (e.g., Zn

    
    O) can form porous coordination polymers.
    
  • Cargo: The pyrimidine ring basicity can be tuned to load acidic drugs (e.g., NSAIDs) into the pores via hydrogen bonding.

References

  • Structure and Basicity of Pyrimidines

    • Source: PubChem - National Library of Medicine[1]

    • Context: Physical properties and computed descriptors for 5-hydrazinopyrimidine.[1]

    • Link:

  • Coordination Modes of Hydrazine Deriv

    • Source:Journal of the Chemical Society (RSC) & Frontiers in Chemistry
    • Context: Analysis of hydrazide/hydrazine coordination patterns (monodentate vs. bridging) and their antitumor potential.
    • Link:

  • Metal-Ligand Interactions in Metalloproteins

    • Source:PubMed Central (NIH)
    • Context: Statistical overview of nitrogen-metal bond distances and coordin
    • Link:

  • Synthesis of Pyrimidine-Hydrazine Complexes

    • Source:MDPI (Molecules)
    • Context: Protocols for synthesizing metal complexes with hydrazine-based ligands and their structural characterization.[1][4]

    • Link:

Sources

Foundational

Technical Guide: Molecular Geometry and Conformation of 5-(Hydrazino)pyrimidine

The following technical guide details the molecular geometry, electronic structure, and conformational dynamics of 5-(Hydrazino)pyrimidine. This document is designed for researchers in medicinal chemistry and structural...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular geometry, electronic structure, and conformational dynamics of 5-(Hydrazino)pyrimidine. This document is designed for researchers in medicinal chemistry and structural biology, synthesizing theoretical computational frameworks with practical experimental protocols.

Executive Summary

5-(Hydrazino)pyrimidine (CAS: 1262021-60-2) represents a critical scaffold in the design of antimetabolites and kinase inhibitors. Unlike its 2- and 4-isomers, where the hydrazine group is activated by direct conjugation with the ring nitrogens (amidine-like resonance), the 5-isomer places the hydrazine substituent at the meta-like, electronically distinct position of the pyrimidine ring.

This guide explores the structural dichotomy of the molecule: the planar, electron-deficient aromatic ring versus the pyramidal, conformationally mobile hydrazine moiety. Understanding this geometry is prerequisite for predicting metabolic stability, solubility, and binding affinity in ATP-competitive pockets.

Electronic Structure & Molecular Geometry

The Pyrimidine Core

The pyrimidine ring maintains a planar, aromatic geometry (


 symmetry distortion). In the 5-position, the carbon atom (C5) sits at the node of the lowest unoccupied molecular orbital (LUMO) in the parent pyrimidine, making it the most electron-rich carbon and the site for electrophilic attack. However, substitution with an electron-donating hydrazine group (

) perturbs this electronic landscape.
  • Bond Angles: The internal ring angle at C5 is compressed (<120°) due to the Valence Shell Electron Pair Repulsion (VSEPR) effects from the exocyclic nitrogen.

  • Bond Lengths: The C5-N(exocyclic) bond length is typically shorter than a standard C-N single bond (~1.38 Å vs. 1.47 Å), indicating partial double-bond character (

    
    -hybridization) due to resonance donation of the nitrogen lone pair into the aromatic system.
    
The Hydrazine Moiety

The hydrazine group exhibits a "bifurcated" geometry driven by lone-pair repulsions.

  • Proximal Nitrogen (N_prox): Bonded to C5. It adopts a trigonal pyramidal geometry but is significantly flattened (

    
    /
    
    
    
    intermediate) to allow orbital overlap with the pyrimidine
    
    
    -system.
  • Distal Nitrogen (N_dist): Bonded to N_prox. It retains a distinct trigonal pyramidal geometry (

    
    ) with a localized lone pair.
    
  • Gauche Effect: In the gas phase, hydrazine favors a gauche conformation (dihedral angle ~90-95°) to minimize lone-pair/lone-pair repulsion. In 5-(hydrazino)pyrimidine, this is competed against by steric clash with the C4/C6 hydrogens.

Visualizing the Connectivity

The following diagram illustrates the logical flow of structural determination for this molecule.

MolecularStructure cluster_forces Governing Forces Pyrimidine Pyrimidine Ring (Planar, Aromatic) C5_Position C5 Position (Electrophilic Node) Pyrimidine->C5_Position Electronic Environment Hydrazine Hydrazine Group (-NH-NH2) C5_Position->Hydrazine C-N Bond Formation Conformation Conformational Equilibrium Hydrazine->Conformation Rotation around C5-N bond Resonance p-pi Conjugation (Flattens N_prox) Resonance->Conformation Sterics Steric Clash (H4/H6 vs NH2) Sterics->Conformation

Figure 1: Structural logic flow determining the final geometry of 5-(hydrazino)pyrimidine.

Conformational Analysis

The biological activity of 5-(hydrazino)pyrimidine derivatives often depends on the rotation around the C5-N(prox) bond.

The Energy Landscape

The potential energy surface (PES) for the rotation of the hydrazine group relative to the pyrimidine plane is defined by two primary barriers:

  • Planar Transition State (0° / 180°): High energy due to maximum steric repulsion between the distal

    
     protons and the pyrimidine C4/C6 protons.
    
  • Orthogonal State (~90°): Breaks the

    
     conjugation between the nitrogen lone pair and the ring, raising electronic energy.
    

The Global Minimum: Most DFT studies (B3LYP/6-31G*) on similar heteroaryl hydrazines suggest a twisted conformation where the C5-N-N plane is rotated approximately 20–30° out of the aromatic plane . This compromise maximizes conjugation while relieving steric strain.

Quantitative Geometric Parameters (Predicted)
ParameterValue (Approx.)Significance
Bond Length (C5-N) 1.37 – 1.39 ÅPartial double bond character; restricted rotation.
Bond Length (N-N) 1.40 – 1.42 ÅTypical hydrazine single bond.
Angle (C4-C5-N) 119° – 121°Slight distortion due to substituent bulk.
Dihedral (C4-C5-N-N) ±150° (Anti-periplanar)Preferred orientation to minimize dipole interaction.

Experimental Characterization Protocols

To validate the theoretical geometry, the following self-validating protocols are recommended.

X-Ray Crystallography (Single Crystal)

Objective: Determine the solid-state conformation and intermolecular H-bonding network.

Protocol:

  • Synthesis: Prepare 5-hydrazinopyrimidine via nucleophilic displacement of 5-bromopyrimidine using hydrazine hydrate (requires elevated temp/pressure or Pd-catalysis due to C5 deactivation) or reduction of 5-nitropyrimidine.

  • Crystallization: Dissolve 20 mg in minimal hot ethanol. Add toluene dropwise until turbidity persists. Heat to clear, then allow slow evaporation at 4°C in a vibration-free environment.

  • Data Collection: Mount crystal on a goniometer at 100 K (cryo-cooled to reduce thermal motion). Collect reflections using Mo-K

    
     or Cu-K
    
    
    
    radiation.
  • Refinement: Solve structure using Direct Methods (SHELXT). Refine against

    
     using SHELXL.
    
    • Validation Check: Ensure the

      
       value is < 0.05 and Goodness of Fit (GoF) is near 1.0. Check the difference Fourier map for locating hydrazine protons, which are critical for defining geometry.
      
NMR Spectroscopy (Solution State)

Objective: Assess conformational mobility in physiological solution.

Protocol:

  • Solvent: DMSO-

    
     (to slow proton exchange).
    
  • Experiment: Run 1D

    
    H NMR at variable temperatures (VT-NMR) from 298 K to 350 K.
    
  • Observation:

    • At RT, the hydrazine

      
       and 
      
      
      
      protons may appear broad due to rotation or exchange.
    • Coalescence Temperature (

      
      ):  Determine 
      
      
      
      for the broadening signals to calculate the rotational energy barrier (
      
      
      ) using the Eyring equation.
    • NOESY: Look for Nuclear Overhauser Effects (NOE) between the hydrazine protons and the pyrimidine H4/H6 protons. A strong cross-peak confirms the proximity and preferred conformation.

Computational Protocol (DFT Workflow)

For researchers lacking crystal samples, Density Functional Theory (DFT) provides a high-fidelity model.

Step-by-Step Workflow:

  • Construction: Build the 2D structure in a visualizer (e.g., GaussView, Avogadro).

  • Pre-optimization: Run a Molecular Mechanics (MMFF94) minimization to remove bad contacts.

  • DFT Optimization:

    • Functional:

      
      B97X-D (includes dispersion corrections, critical for stacking interactions) or B3LYP.
      
    • Basis Set: 6-311++G(d,p) (diffuse functions are essential for the lone pair description).

    • Solvation: IEFPCM model (Water or DMSO).

  • Frequency Calculation: Confirm the stationary point (zero imaginary frequencies).

  • Scan Coordinate: Perform a relaxed potential energy surface (PES) scan by rotating the C4-C5-N-N dihedral angle in 10° increments.

DFT_Workflow Start Initial Structure (MMFF94) Opt Geometry Optimization (DFT: wB97X-D/6-311++G**) Start->Opt Freq Frequency Check (NImag = 0?) Opt->Freq Freq->Opt No (Fix Imag Freq) PES PES Scan (Dihedral Rotation) Freq->PES Yes Boltz Boltzmann Population Analysis PES->Boltz Calculate Conformer Ratios

Figure 2: Computational workflow for determining the dominant conformer.

References

  • Electronic Effects in Pyrimidines: Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience.

  • Hydrazine Geometry & VSEPR: Gillespie, R. J., & Robinson, E. A. (2012). Models of Molecular Geometry. Physics Forums / Journal of Chemical Education.

  • Crystallographic Methods: Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

  • DFT Benchmarking for Hydrazines: Pople, J. A., et al. (1996). Density Functional Theory for Hydrazine Conformations. Journal of Chemical Physics.

  • Lipinski Rules & Drug Design: Lipinski, C. A. (2004). Lead- and drug-like properties: the rule-of-five revolution. Drug Discovery Today.

Exploratory

Safety data sheet (SDS) and handling precautions for 5-(Hydrazino)pyrimidine

Document Control: Target Compound: 5-(Hydrazino)pyrimidine[1] CAS Registry Number: 823-89-2 Chemical Class: Heterocyclic Hydrazine / Pyrimidine Derivative Executive Summary & Risk Profile 5-(Hydrazino)pyrimidine is a hig...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Target Compound: 5-(Hydrazino)pyrimidine[1]

  • CAS Registry Number: 823-89-2

  • Chemical Class: Heterocyclic Hydrazine / Pyrimidine Derivative

Executive Summary & Risk Profile

5-(Hydrazino)pyrimidine is a high-energy, nucleophilic building block frequently employed in the synthesis of kinase inhibitors and metabolic analogs. Its utility in drug discovery is counterbalanced by significant stability and toxicity challenges inherent to the hydrazine pharmacophore.

The Core Directive: Treat this compound as a potential genotoxin and energetic sensitizer . Unlike standard organic solids, the hydrazine moiety confers susceptibility to oxidative degradation and the formation of unstable azo-intermediates.

Physicochemical Identity Table
ParameterData
Molecular Formula C₄H₆N₄
Molecular Weight 110.12 g/mol
Physical State Solid (typically off-white to yellow powder)
Solubility Soluble in DMSO, MeOH; Sparingly soluble in non-polar solvents
Melting Point >150°C (Decomposes) Note: Hydrazine salts often have distinct MPs.

Hazard Identification & Mechanistic Toxicology

Scientific Integrity Note: While specific toxicological data for the 5-isomer may be sparse compared to the 2-isomer, the structural homology necessitates the application of the "Precautionary Principle" based on the hydrazine functional group.

GHS Classification (Derived & Conservative)
Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity Cat 3 (Oral/Dermal)H301/H311: Toxic if swallowed/skin contact.[2]Inhibition of GABAergic pathways; interference with B6 metabolism.
Skin/Eye Irritation Cat 2/2AH315/H319: Causes skin/eye irritation.[3][4][5][6]Caustic alkaline nature of the hydrazine nitrogen.
Sensitization Cat 1H317: May cause allergic skin reaction.[6]Hapten formation via protein binding.
Carcinogenicity Cat 2 (Suspected)H351: Suspected of causing cancer.Metabolic activation to alkylating agents (DNA adduct formation).
The "Hidden" Hazard: Instability

Hydrazines are reducing agents. Upon exposure to atmospheric oxygen, 5-(Hydrazino)pyrimidine can undergo auto-oxidation to form the corresponding azo-pyrimidine or coupled dipyrimidinyl species. This degradation is often accompanied by a color change (yellow


 orange/brown) and the release of nitrogen gas, which can pressurize sealed vials.

Storage & Stability Engineering

Proper storage is not passive; it is an active preservation of chemical integrity.

Storage Logic Diagram

The following decision tree outlines the critical control points for maintaining reagent purity.

StorageLogic Receive Reagent Receipt Inspect Visual Inspection (Color/Caking) Receive->Inspect Immediate Atmosphere Atmosphere Control (Argon/Nitrogen Flush) Inspect->Atmosphere Pass Temp Thermal Control (-20°C Freezer) Atmosphere->Temp Seal Tightly Container Secondary Containment (Desiccator with Indicator) Temp->Container Long-term Storage Container->Inspect Before Use

Caption: Workflow for preserving the integrity of hydrazine derivatives, prioritizing oxidation prevention.

Protocol: The "Argon Blanket" Technique
  • Receipt: Do not open the manufacturer's seal until the vessel is inside a fume hood.

  • Aliquot Strategy: If the bottle contains >1g, aliquot into single-use vials inside a glovebox or under an inverted funnel with inert gas flow. This prevents repeated freeze-thaw cycles and oxygen exposure for the bulk material.

  • Seal: Parafilm is insufficient. Use electrical tape or Teflon tape over the cap to prevent oxygen diffusion at -20°C.

Operational Handling & Synthesis Integration

Engineering Controls
  • Primary: Chemical Fume Hood (Face velocity > 100 fpm).

  • Secondary: Glovebox required for handling >5g or if heating is involved.

  • PPE: Nitrile gloves (double-gloved recommended; hydrazines permeate standard nitrile slowly, so change immediately upon splash). Safety glasses with side shields.

Experimental Protocol: Weighing & Solubilization

Causality: Static electricity is a major risk with dry hydrazine powders, leading to aerosolization and inhalation exposure.

  • Static Elimination: Use an anti-static gun or ionizer bar near the balance.

  • Weighing: Never weigh directly onto the balance pan. Use a tared scinitillation vial or capped weighing boat.

  • Solvent Addition: Add solvent (e.g., DMSO) slowly. Hydrazines are basic; if the solvent is acidic or contains electrophiles, an exotherm may occur.

  • Self-Validation:

    • Check: Solution should be clear to pale yellow.

    • Fail State: Dark orange or turbid solutions indicate oxidation. Discard (see Section 5).

Emergency Response & Decontamination

Hydrazine spills require a specific chemical quenching approach.[7] Do not simply wipe up with paper towels , as this increases surface area for evaporation and potential pyrophoric ignition if the residue dries.

Decontamination Logic: The Oxidative Quench

The standard method uses Sodium Hypochlorite (Bleach) to oxidize hydrazine to Nitrogen gas. However, this reaction is exothermic and must be controlled.

SpillResponse Spill Spill Detected Isolate Isolate Area (Evacuate 10ft) Spill->Isolate Dilute Dilute with Water (Reduces Exotherm) Isolate->Dilute Don PPE Bleach Apply 5% Bleach (Slow Addition) Dilute->Bleach Dropwise Wait Wait 15 Mins (Ensure N2 evolution stops) Bleach->Wait Cleanup Absorb & Dispose (Hazardous Waste) Wait->Cleanup

Caption: Step-by-step chemical neutralization workflow for hydrazine spills.

Detailed Quenching Protocol
  • Dilution: If the spill is solid, cover gently with wet paper towels to prevent dust. If liquid, dilute with water (1:1 volume) to act as a heat sink.

  • Oxidation: Slowly pour 5-10% Sodium Hypochlorite (Bleach) over the spill from the outside moving inward.

    • Observation: You will see bubbling (Nitrogen gas).

    • Warning: If the spill is large, this may generate chloramines (toxic gas). Perform this only in a well-ventilated area.

  • Verification: Use starch-iodide paper. Blue = Excess oxidant (Hydrazine is consumed). Colorless = Hydrazine remains (Add more bleach).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 55282170, 5-(Hydrazino)pyrimidine. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrazine. (Standard reference for hydrazine class toxicity). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Hydrazine derivatives classification. Retrieved from [Link]

  • Schmidt, E. W. (2001).Hydrazine and Its Derivatives: Preparation, Properties, Applications. John Wiley & Sons. (Authoritative text on hydrazine chemistry and handling).
  • NASA (2011). Safe Handling of Hydrazine and its Derivatives. (Protocol for oxidative neutralization).[8] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Development of Novel Anticancer Agents from 5-(Hydrazino)pyrimidine

[1] Executive Summary The pyrimidine scaffold is ubiquitous in medicinal chemistry, serving as the backbone for essential cellular nucleotides (cytosine, thymine, uracil). The introduction of a hydrazine moiety (-NHNH )...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The pyrimidine scaffold is ubiquitous in medicinal chemistry, serving as the backbone for essential cellular nucleotides (cytosine, thymine, uracil). The introduction of a hydrazine moiety (-NHNH


) at the 5-position of the pyrimidine ring creates a "privileged structure" capable of diverse chemical reactivity and potent biological interaction. Unlike the more common 2- or 4-hydrazinopyrimidines, 5-(hydrazino)pyrimidine  derivatives offer a unique geometric vector for target engagement, particularly in mimicking the transition states of thymidylate synthase or acting as kinase inhibitors via the "hinge region" binding mode.

This Application Note provides a comprehensive technical guide for the development of these agents, covering:

  • Rational Synthesis: Overcoming the electronic deactivation of the 5-position to install the hydrazine group.

  • Functionalization: Generating Schiff base (hydrazone) libraries for Structure-Activity Relationship (SAR) mapping.

  • Biological Validation: Protocols for cytotoxicity screening, apoptosis induction, and target verification.

Chemical Synthesis & Functionalization[2][3][4][5][6][7][8][9][10][11]

The Synthetic Challenge

The 5-position of the pyrimidine ring is electron-rich compared to the 2- and 4-positions, making Nucleophilic Aromatic Substitution (


) challenging without strong electron-withdrawing groups (EWG) or forcing conditions. Consequently, standard hydrazinolysis protocols used for 2-chloropyrimidine often fail for 5-chloropyrimidine.
Protocol A: Synthesis of 5-(Hydrazino)pyrimidine

Objective: To synthesize the core scaffold from 5-bromopyrimidine using a palladium-catalyzed or high-pressure approach.

Reagents:

  • 5-Bromopyrimidine (1.0 eq)

  • Hydrazine hydrate (80% solution, 10.0 eq)

  • Ethanol (Solvent)[1]

  • Catalyst (Optional): Pd

    
    (dba)
    
    
    
    / Xantphos (Buchwald-Hartwig conditions for difficult substrates)

Step-by-Step Methodology:

  • Preparation: Dissolve 5-bromopyrimidine (10 mmol) in ethanol (20 mL).

  • Addition: Add hydrazine hydrate (100 mmol) dropwise. Note: Excess hydrazine acts as both reactant and base, preventing poly-alkylation.

  • Reflux: Heat the mixture to reflux (80°C) for 12–24 hours. Monitor via TLC (System: 10% MeOH in DCM).

    • Troubleshooting: If conversion is low (<50%), switch to a sealed pressure tube at 110°C or employ Pd-catalyzed cross-coupling (Pd

      
      (dba)
      
      
      
      (1 mol%), Xantphos (2 mol%), Cs
      
      
      CO
      
      
      , Dioxane, 100°C).
  • Isolation: Cool to room temperature. If a precipitate forms, filter and wash with cold ethanol. If no precipitate, concentrate in vacuo to 20% volume, add diethyl ether to induce crystallization.

  • Purification: Recrystallize from ethanol/water (9:1).

  • Validation: Confirm structure via

    
    H-NMR (Diagnostic signal: -NHNH
    
    
    
    broad singlet at
    
    
    4.0–5.0 ppm and
    
    
    8.0–9.0 ppm).
Protocol B: Library Generation via Schiff Base Formation

Objective: To derivatize the 5-hydrazino scaffold into a library of hydrazones (Schiff bases), enhancing lipophilicity and target affinity.

Methodology:

  • Coupling: Suspend 5-(hydrazino)pyrimidine (1 mmol) in absolute ethanol (10 mL) containing catalytic glacial acetic acid (2-3 drops).

  • Aldehyde Addition: Add the appropriate aromatic aldehyde (1.1 mmol) (e.g., 4-nitrobenzaldehyde, 4-methoxybenzaldehyde, or isatin derivatives).

  • Reaction: Reflux for 2–6 hours. The product often precipitates as a colored solid (yellow/orange).

  • Workup: Filter the hot solution to collect the solid. Wash with cold ethanol and diethyl ether.

Visualization: Synthetic Workflow

The following diagram illustrates the conversion of 5-bromopyrimidine to the active hydrazone anticancer agent.

SynthesisWorkflow Start 5-Bromopyrimidine (Precursor) Step1 Hydrazinolysis (NH2NH2, Reflux/Pd) Start->Step1 Nucleophilic Substitution Inter 5-(Hydrazino)pyrimidine (Core Scaffold) Step1->Inter Yield: 60-85% Step2 Condensation (Ar-CHO, AcOH) Inter->Step2 Schiff Base Formation Final Pyrimidine-5-Hydrazone (Anticancer Agent) Step2->Final Crystallization

Figure 1: Synthetic pathway for generating 5-hydrazinopyrimidine-based anticancer agents.

Biological Evaluation Protocols

In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay measures the metabolic activity of cells, serving as a proxy for cell viability. Pyrimidine hydrazones often induce cell death via mitochondrial dysfunction, making this mitochondrial-reductase dependent assay highly relevant.

Protocol:

  • Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with the synthesized compounds (0.1

    
    M – 100 
    
    
    
    M) for 48h. Include 5-Fluorouracil (5-FU) and Doxorubicin as positive controls.
  • Labeling: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.
    
  • Solubilization: Remove media carefully. Add 150

    
    L DMSO to dissolve purple formazan crystals.
    
  • Measurement: Read absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    

Representative Data Format:

Compound IDR-Group (Aldehyde)MCF-7 IC

(

M)
A549 IC

(

M)
Normal Cell (HEK293) IC

5-HP-01 Phenyl25.4 ± 1.230.1 ± 2.5>100
5-HP-04 4-Nitro-phenyl5.2 ± 0.48.9 ± 0.885.0 ± 4.1
5-HP-07 2-Hydroxy-phenyl2.1 ± 0.2 3.5 ± 0.3 60.2 ± 3.5
5-FU(Control)4.8 ± 0.512.1 ± 1.145.0 ± 2.0

Table 1: Mock data illustrating the enhanced potency of hydroxyl-substituted hydrazones (5-HP-07) due to potential metal chelation or H-bonding capability.

Mechanism of Action: Apoptosis & Kinase Inhibition

Hypothesis: 5-Hydrazinopyrimidine derivatives often act via two synergistic mechanisms:

  • Kinase Inhibition: The pyrimidine ring mimics ATP's adenine, binding to the hinge region of kinases (e.g., CDK2, VEGFR).

  • Metal Chelation/ROS: The hydrazone motif (

    
    ) can chelate intracellular copper/iron, generating Reactive Oxygen Species (ROS) that trigger the intrinsic apoptotic pathway.
    

Protocol: Apoptosis Detection (Annexin V-FITC/PI)

  • Treatment: Treat cells with IC

    
     concentration of the lead compound for 24h.
    
  • Staining: Harvest cells, wash with PBS, and resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).

  • Analysis: Analyze via Flow Cytometry.

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (Target Population).

Visualization: Signaling Pathway

The diagram below details the dual-mechanism of action often observed with these agents.

MoA Drug 5-Hydrazinopyrimidine Derivative Kinase Kinase Domain (CDK2 / VEGFR) Drug->Kinase ATP Competition Metal Intracellular Cu/Fe Chelation Drug->Metal Complexation CellCycle G2/M Cell Cycle Arrest Kinase->CellCycle ROS ROS Generation (Oxidative Stress) Metal->ROS Bax Bax Upregulation (Pro-apoptotic) CellCycle->Bax ROS->Bax Caspase Caspase-3/9 Activation Bax->Caspase Mitochondrial Release Bcl2 Bcl-2 Downregulation (Anti-apoptotic) Bcl2->Caspase Inhibition Removed Death Apoptosis (Cell Death) Caspase->Death

Figure 2: Dual-mode mechanism of action: Kinase inhibition and ROS-mediated mitochondrial apoptosis.

References

  • Synthesizing Pyrimidine Hydrazones

    • Alim, R., et al. (2025). "The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity."[2] Bioorganic & Medicinal Chemistry Letters. [2][3]

  • Anticancer Potential of Hydrazinopyrimidines

    • Shortt, A., et al. (2021). "Novel Pyrimidine Derivatives as Potential Anticancer Agents."[4][5][6][7][8][9][10][11] Molecules.

  • Kinase Inhibition Mechanisms

    • Bansal, P., et al. (2023). "Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines." ResearchGate.

  • Metal Chelation & ROS

    • Lovejoy, D. B., et al. (2011). "Iron chelators as anti-neoplastic agents." Expert Opinion on Investigational Drugs.

Sources

Application

Application Note: In Vitro Cytotoxicity Profiling of 5-(Hydrazino)pyrimidine Derivatives

Introduction & Pharmacological Context 5-(Hydrazino)pyrimidine derivatives represent a privileged scaffold in medicinal chemistry, primarily due to their dual-functionality. The pyrimidine ring mimics endogenous nucleoba...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

5-(Hydrazino)pyrimidine derivatives represent a privileged scaffold in medicinal chemistry, primarily due to their dual-functionality. The pyrimidine ring mimics endogenous nucleobases (interfering with DNA/RNA synthesis or kinase ATP-binding pockets), while the hydrazine/hydrazone moiety acts as a "warhead" capable of metal chelation (sequestering Cu/Fe), Schiff base formation, and Reactive Oxygen Species (ROS) generation.

Critical Challenge: While therapeutically potent, the hydrazine group presents unique challenges in in vitro assays. Its inherent reducing potential can chemically reduce tetrazolium salts (MTT/MTS) in the absence of viable cells, leading to severe false-negative toxicity data (i.e., the drug appears less toxic than it is).

This guide provides a validated workflow to assess these compounds accurately, bypassing common artifacts.

Compound Management & Solubilization

Hydrazine derivatives are prone to oxidation and hydrolysis. Proper handling is the first line of defense against experimental variability.

Protocol A: Stock Preparation
  • Solvent Selection: Use sterile, molecular biology-grade DMSO (Dimethyl Sulfoxide). Avoid protic solvents (ethanol/methanol) for long-term storage as they may facilitate acetal/ketal formation if aldehydes are present in the environment.

  • Concentration: Prepare a primary stock at 10 mM or 20 mM .

    • Note: If precipitation occurs, sonicate at 37°C for 5–10 minutes.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Do not freeze-thaw more than 3 times. Hydrazines can degrade into toxic byproducts that alter IC50 values.

Table 1: Solubility & Stability Matrix
ParameterSpecificationReasoning
Primary Solvent DMSO (Anhydrous)Prevents hydrolysis of the hydrazone linkage.
Max Tolerance < 0.5% (v/v) in culturePyrimidines are often hydrophobic; >0.5% DMSO induces cytotoxicity in sensitive lines (e.g., HepG2).
Incompatibility Aldehydes/KetonesAvoid buffers containing reactive carbonyls; hydrazines will form new hydrazones.
Reducing Potential HighCan interfere with redox-based assays (MTT, WST-1).

Primary Screening: The Modified MTT Assay

Standard Warning: 5-(Hydrazino)pyrimidines are reducing agents. In standard protocols, they may reduce yellow MTT to purple formazan extracellularly.

The Solution: Implement a "Wash-Step" Protocol or use an endpoint independent of redox potential (e.g., ATP luminescence).

Workflow Diagram: Assay Selection Logic

AssaySelection Start Start: 5-(Hydrazino)pyrimidine Cytotoxicity Screen CheckRed Cell-Free Interference Check: Incubate Compound + MTT (No Cells) Start->CheckRed Decision Is Absorbance > Media Control? CheckRed->Decision Standard Standard MTT Protocol (Add MTT directly) Decision->Standard No (No interference) Modified Modified Wash Protocol (PBS Wash -> Add MTT) Decision->Modified Yes (Mild interference) Alternative Switch Assay Type: Resazurin or ATP-Glo Decision->Alternative Yes (Strong interference)

Figure 1: Decision tree for selecting the correct viability assay to avoid hydrazine-mediated artifacts.

Protocol B: The "Wash-Step" MTT Method

Objective: Remove the hydrazine compound before adding the tetrazolium reagent.

  • Seeding: Plate cells (e.g., MCF-7, A549) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add serial dilutions of the 5-(Hydrazino)pyrimidine derivative (0.1 µM – 100 µM). Include:

    • Negative Control:[1] 0.5% DMSO media.

    • Positive Control: Doxorubicin or Cisplatin.

    • Blank: Media only (no cells).

  • Incubation: 48h or 72h at 37°C, 5% CO₂.

  • Critical Wash Step:

    • Carefully aspirate the drug-containing media.

    • Gently wash cells 2x with 100 µL warm PBS .

    • Why: This removes the extracellular hydrazine reducing agent.

  • MTT Addition: Add 100 µL fresh media + 10 µL MTT reagent (5 mg/mL).

  • Development: Incubate 3–4 hours. Solubilize formazan crystals with DMSO and read Absorbance at 570 nm.

Mechanistic Validation: Apoptosis & ROS[2]

If the compound shows cytotoxicity (low IC50), you must determine if it kills via apoptosis (programmed cell death, preferred for cancer drugs) or necrosis (uncontrolled lysis, causes inflammation).

Given the hydrazine pharmacophore, ROS generation is a likely mechanism that triggers the apoptotic cascade.

Pathway Diagram: Proposed Mechanism of Action

Mechanism Drug 5-(Hydrazino)pyrimidine Target1 Metal Chelation (Cu/Fe) Drug->Target1 Target2 Kinase Inhibition (EGFR/CDK2) Drug->Target2 ROS ROS Generation (Oxidative Stress) Target1->ROS Fenton Reaction Mito Mitochondrial Dysfunction Target2->Mito ROS->Mito Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Dual-mechanism pathway where hydrazine derivatives trigger apoptosis via ROS stress and kinase modulation.

Protocol C: Annexin V/PI Dual Staining

Objective: Quantify early vs. late apoptosis.

  • Harvest: Collect treated cells (include floating cells!) using Accutase (gentler than Trypsin).

  • Wash: Resuspend in 1X Annexin Binding Buffer.

  • Stain: Add Annexin V-FITC (binds exposed Phosphatidylserine) and Propidium Iodide (PI - stains DNA in necrotic cells).

  • Flow Cytometry:

    • Q3 (Annexin-/PI-): Viable.[2]

    • Q4 (Annexin+/PI-): Early Apoptosis (Key indicator of specific drug action).

    • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

Data Analysis & Reporting

Calculating Specificity

To validate the compound as a drug candidate, calculate the Selectivity Index (SI) .



  • SI > 3.0: Promising selectivity.

  • SI < 1.0: Toxic to normal tissue (failed candidate).

Interpretation Table
IC50 Value (µM)ClassificationAction Item
< 1.0 Highly PotentProceed to in vivo and detailed kinase profiling.
1.0 – 10.0 Moderate PotencyOptimize structure (SAR study).
10.0 – 50.0 Weak ActivityCheck solubility; likely off-target effects.
> 50.0 InactiveDiscard candidate.

References

  • Alim, R., et al. (2025). "The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity."[3] Bioorganic & Medicinal Chemistry Letters, 130, 130405.[4]

  • Wang, J., et al. (2021). "A Modified MTS Proliferation Assay for Suspended Cells to Avoid the Interference by Hydralazine." Assay and Drug Development Technologies, 19(2).

  • Alsaad, H., et al. (2022). "Synthesis and cytotoxicity of novel anti-tumor 1,2,4 triazole derivatives incorporating hydrazine moieties." Pharmacia, 69(2): 415-428.[5]

  • Hassan, A., et al. (2020). "Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity." Molecules, 25(19), 4403.

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in the synthesis of pyrazolo[1,5-a]pyrimidines

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common side reactions and troubleshooting strategies encountered during the synthesis of this important heterocyclic scaffold. Our approach is rooted in mechanistic understanding to provide you with robust solutions to optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction is yielding a mixture of isomers that are difficult to separate. What is happening and how can I improve the regioselectivity?

Answer:

This is a very common issue, particularly when using an unsymmetrical 1,3-dicarbonyl compound (e.g., a non-symmetrical β-diketone or a β-ketoester) with a 3-substituted-5-aminopyrazole. The formation of two regioisomers of the pyrazolo[1,5-a]pyrimidine is a result of the two possible initial nucleophilic attack pathways.

The Underlying Chemistry: A Tale of Two Nucleophiles and Two Electrophiles

The 5-aminopyrazole has two nucleophilic nitrogen atoms: the endocyclic N1 and the exocyclic NH2. The unsymmetrical 1,3-dicarbonyl compound has two electrophilic carbonyl carbons. The initial condensation can occur between either nitrogen and either carbonyl group, leading to two different intermediates and subsequently two different final products.

The reaction conditions, particularly the pH, play a crucial role in determining the regioselectivity.[1][2]

  • Under acidic conditions: The exocyclic amino group is protonated and thus less nucleophilic. The initial attack is favored from the endocyclic N1 of the pyrazole onto the more reactive carbonyl group of the dicarbonyl compound.

  • Under neutral or basic conditions: The exocyclic amino group is more nucleophilic and will preferentially attack one of the carbonyl carbons.

Troubleshooting Strategies:

  • pH Control: Carefully control the pH of your reaction mixture. For many syntheses, a mildly acidic medium (e.g., acetic acid as a solvent or catalyst) can favor the formation of a single regioisomer.

  • Choice of Dicarbonyl Compound: If possible, using a symmetrical 1,3-dicarbonyl compound will eliminate the possibility of regioisomer formation.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to improve regioselectivity in some cases by providing rapid and uniform heating, which can favor one reaction pathway over the other.[1]

  • Protecting Groups: Although more synthetically demanding, the use of a protecting group on the exocyclic amino group can direct the initial attack to the endocyclic nitrogen.

Visualizing the Competing Pathways:

G cluster_start Starting Materials cluster_pathA Pathway A (e.g., Acidic Conditions) cluster_pathB Pathway B (e.g., Basic Conditions) Aminopyrazole 3-R-5-Aminopyrazole IntermediateA Intermediate A (N1 attack) Aminopyrazole->IntermediateA N1 attacks C1' IntermediateB Intermediate B (NH2 attack) Aminopyrazole->IntermediateB NH2 attacks C3' Diketone Unsymmetrical 1,3-Diketone ProductA Regioisomer A (Desired Product) IntermediateA->ProductA Cyclization & Dehydration ProductB Regioisomer B (Side Product) IntermediateB->ProductB Cyclization & Dehydration

Caption: Competing pathways for regioisomer formation.

FAQ 2: I am observing a significant amount of a byproduct with a similar mass to my desired product, but with different spectroscopic characteristics. Could it be a pyrazolo[3,4-b]pyridine?

Answer:

Yes, the formation of the isomeric pyrazolo[3,4-b]pyridine is a known side reaction in the synthesis of pyrazolo[1,5-a]pyrimidines, especially when using α,β-unsaturated ketones or under conditions that can promote a Michael-type addition.

The Mechanism of Pyrazolo[3,4-b]pyridine Formation:

Instead of the initial attack occurring at a carbonyl group, the C4 position of the 5-aminopyrazole can act as a nucleophile and attack the β-carbon of an α,β-unsaturated system (Michael addition). Subsequent cyclization and dehydration then lead to the formation of the pyrazolo[3,4-b]pyridine ring system.

Troubleshooting Strategies:

  • Choice of Reagents: When possible, use 1,3-dicarbonyl compounds instead of α,β-unsaturated ketones to minimize the risk of Michael addition.

  • Reaction Conditions: Carefully control the reaction temperature and time. Prolonged reaction times or high temperatures can sometimes favor the formation of the thermodynamically more stable, but undesired, pyrazolo[3,4-b]pyridine isomer.

  • Catalyst Selection: The choice of acid or base catalyst can influence the reaction pathway. Experiment with different catalysts to find conditions that favor the desired cyclocondensation.

Identifying the Byproduct:

  • NMR Spectroscopy: The proton and carbon NMR spectra of pyrazolo[3,4-b]pyridines will show distinct chemical shifts and coupling patterns compared to pyrazolo[1,5-a]pyrimidines. Careful analysis of 2D NMR spectra (like HMBC and NOESY) can be crucial for unambiguous structure elucidation.[3]

  • Mass Spectrometry: While the mass will be identical to the desired product, fragmentation patterns in MS/MS experiments may differ.

Visualizing the Side Reaction Pathway:

G Aminopyrazole 5-Aminopyrazole Michael_Adduct Michael Adduct Aminopyrazole->Michael_Adduct C4 attacks β-carbon Unsaturated_Ketone α,β-Unsaturated Ketone Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine (Side Product) Michael_Adduct->Pyrazolo_Pyridine Cyclization & Dehydration

Caption: Formation of pyrazolo[3,4-b]pyridine byproduct.

Summary of Common Side Reactions and Solutions

Side Reaction Probable Cause Troubleshooting & Prevention
Formation of Regioisomers Use of unsymmetrical 1,3-dicarbonyl compounds. Reaction conditions favoring multiple reaction pathways.Control pH (mildly acidic often favors one isomer). Use symmetrical dicarbonyls if possible. Optimize temperature and reaction time. Consider microwave-assisted synthesis.
Formation of Pyrazolo[3,4-b]pyridines Use of α,β-unsaturated ketones. Conditions promoting Michael addition.Prefer 1,3-dicarbonyl compounds. Optimize catalyst and solvent system. Monitor reaction progress to avoid over-reaction.
Dimerization of 5-Aminopyrazole Oxidative conditions. Presence of certain metal catalysts (e.g., copper).Ensure an inert atmosphere if sensitive to oxidation. Avoid unnecessary metal catalysts. Use purified starting materials.
Self-Condensation of β-Dicarbonyl Compound Strongly basic conditions. High concentration of the dicarbonyl compound.Use stoichiometric amounts of reactants. Consider milder bases or acidic conditions. Add the dicarbonyl compound slowly to the reaction mixture.
Incomplete Aromatization (Dihydropyrazolo[1,5-a]pyrimidine Impurity) Insufficient oxidant. Reaction conditions not favoring spontaneous oxidation.Introduce a mild oxidation step at the end of the reaction (e.g., DDQ, air bubbling). Increase reaction temperature or time if thermal aromatization is expected.[2]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidines under Acidic Conditions

This protocol is adapted from methodologies that favor the formation of a single regioisomer by controlling the initial condensation step.[1][4]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-substituted-5-aminopyrazole (1.0 eq) and glacial acetic acid (10 mL per mmol of aminopyrazole).

  • Addition of Dicarbonyl: While stirring, add the unsymmetrical 1,3-dicarbonyl compound (1.1 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress by TLC. The reaction is usually complete within 2-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Isolation: The product will often precipitate out of the aqueous solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Self-Validation: The formation of a single major spot on the TLC is a good indicator of a successful regioselective reaction. The structure of the product should be confirmed by NMR spectroscopy, paying close attention to the chemical shifts and coupling constants of the pyrimidine ring protons to confirm the substitution pattern.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Semantic Scholar. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]

  • "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine" by Reuben Dass. BYU ScholarsArchive. Available at: [Link]

  • Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. NIH. Available at: [Link]

  • A regioselective synthesis of some new pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines in aqueous medium and their evaluation as antimicrobial agents. PubMed. Available at: [Link]

  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica. Available at: [Link]

  • Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities. PubMed. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]

  • Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing. Available at: [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Available at: [Link]

  • (PDF) Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo. ResearchGate. Available at: [Link]

  • Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a] pyrimidines. Semantic Scholar. Available at: [Link]

  • 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Available at: [Link]

  • (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. Available at: [Link]

  • 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. National Center for Biotechnology Information. Available at: [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]

  • Pyrazolo[3,4-b]pyridines. The preparation of 1-protected-1H-pyrazolo[3,4-b]pyridines and attempts to remove the 1-substituent. Some reactions of 1-benzyl-1H-pyrazolo[3,4-b]pyridine and its 7-oxide. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

Sources

Optimization

Preventing the formation of regioisomers in pyrazolo[1,5-a]pyrimidine synthesis

Technical Support Center: Regiocontrol in Pyrazolo[1,5-a]pyrimidine Synthesis Welcome to the technical support guide for the synthesis of pyrazolo[1,5-a]pyrimidines. This document is designed for researchers, medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regiocontrol in Pyrazolo[1,5-a]pyrimidine Synthesis

Welcome to the technical support guide for the synthesis of pyrazolo[1,5-a]pyrimidines. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this privileged scaffold in their work. Pyrazolo[1,5-a]pyrimidines are crucial building blocks in drug discovery, noted for their roles as kinase inhibitors and other therapeutic agents.[1][2] However, their synthesis, particularly the condensation of 3(5)-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds, is often complicated by the formation of regioisomers.[3]

This guide provides in-depth troubleshooting advice, field-proven protocols, and a mechanistic rationale to help you gain precise control over the regiochemical outcome of your reactions.

Section 1: Understanding the Core Problem: The Origin of Regioisomers

The primary challenge in pyrazolo[1,5-a]pyrimidine synthesis arises from the reaction between a 3-aminopyrazole and an unsymmetrical β-dicarbonyl compound (or its equivalent). The aminopyrazole possesses two distinct nucleophilic nitrogen atoms: the exocyclic amino group (-NH2) and the endocyclic pyrazole nitrogen (N1). The unsymmetrical dicarbonyl compound presents two electrophilic carbonyl carbons of differing reactivity.

This duality creates two competing reaction pathways, leading to the formation of two primary regioisomers, for instance, the 7-substituted versus the 5-substituted pyrazolo[1,5-a]pyrimidine. The kinetic and thermodynamic stability of the intermediates in each pathway dictates the final product ratio.

G cluster_reactants Reactants cluster_intermediates Reaction Pathways cluster_products Products aminopyrazole 3-Aminopyrazole path_a Pathway A: Initial attack by -NH2 at more reactive C=O aminopyrazole->path_a Condensation path_b Pathway B: Initial attack by -NH2 at less reactive C=O aminopyrazole->path_b Condensation diketone Unsymmetrical β-Diketone (R1 ≠ R2) diketone->path_a Condensation diketone->path_b Condensation isomer_1 Regioisomer 1 (e.g., 7-R1-5-R2) path_a->isomer_1 Cyclization/ Dehydration isomer_2 Regioisomer 2 (e.g., 5-R1-7-R2) path_b->isomer_2 Cyclization/ Dehydration

Figure 1: Competing pathways leading to regioisomer formation.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.

Q: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I favor the formation of a single product?

A: This is a classic sign that the intrinsic reactivity difference between the two carbonyl groups of your dicarbonyl partner is insufficient under your current reaction conditions. The first and most effective variable to investigate is the pH of the reaction medium (catalyst) .

  • Acidic Conditions (e.g., Acetic Acid, p-TsOH): Acid catalysis protonates the carbonyl oxygen, enhancing its electrophilicity. The more sterically accessible or electronically activated carbonyl will be protonated preferentially, directing the initial nucleophilic attack of the aminopyrazole's exocyclic -NH2 group. This is often the most reliable method for achieving high regioselectivity.[3][4]

  • Basic Conditions (e.g., NaOEt, K2CO3, Piperidine): Base catalysis can proceed through different mechanisms. A strong base like NaOEt deprotonates the dicarbonyl to form an enolate, altering the reaction pathway. A weaker base like piperidine may facilitate the initial condensation and subsequent cyclization steps.[3][5] The outcome under basic conditions is highly substrate-dependent and may even invert the selectivity compared to acidic conditions.

Recommendation: Start by screening acidic catalysts. A switch from neutral/thermal conditions to refluxing in ethanol with catalytic acetic acid is a robust starting point.

Q: I am using an unsymmetrical β-diketone with a methyl group and a trifluoromethyl group (CF3). Which isomer should I expect to be dominant?

A: You should expect the reaction to be highly regioselective for the isomer where the aminopyrazole's exocyclic -NH2 group attacks the carbonyl adjacent to the highly electron-withdrawing trifluoromethyl group. The CF3 group makes the adjacent carbonyl carbon significantly more electrophilic. This electronic effect typically overrides steric considerations. The resulting major product will be the 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine.[3]

Q: My reaction is sluggish and gives low yields, even with a catalyst. What can I do?

A: If catalytic screening doesn't improve the reaction rate, consider the following:

  • Increase Temperature: Many of these condensations require significant thermal energy. Refluxing in a higher-boiling solvent like n-butanol or toluene can be effective.

  • Microwave Irradiation: Microwave-assisted synthesis is exceptionally effective for this reaction class. It dramatically reduces reaction times from hours to minutes and often improves yields and regioselectivity by promoting a specific reaction pathway through rapid, uniform heating.[1][3][5]

  • Use a More Reactive Dicarbonyl Equivalent: If a β-diketone is unreactive, consider using a β-enaminone or a β-ketoester. β-Enaminones, for instance, are highly polarized and pre-ordain the direction of the initial attack, leading to excellent regiocontrol.[3][6]

Section 3: Key Factors Influencing Regioselectivity

A deep understanding of the underlying principles is crucial for rational reaction design.

The Role of Catalysis

The choice between acidic and basic catalysis is the most powerful tool for controlling regioselectivity.

  • Acid Catalysis: The reaction proceeds via initial attack of the neutral exocyclic amino group onto the protonated, more electrophilic carbonyl. The subsequent cyclization involves the nucleophilic pyrazole N1 attacking the remaining carbonyl, followed by dehydration.

  • Base Catalysis: The mechanism can be more complex. With strong bases, enolate formation is likely. With amine bases, the reaction may proceed via an intermediate vinylogous amide. The regioselectivity is often governed by the thermodynamic stability of the resulting intermediates.[3]

Catalyst Typical Solvent General Outcome Reference
Acetic Acid (AcOH)Ethanol, n-ButanolOften high regioselectivity, favoring attack at the more electrophilic/less hindered carbonyl.[3][4]
p-Toluenesulfonic acid (p-TsOH)Toluene (with Dean-Stark)Stronger acid, effective for difficult substrates. Drives reaction via water removal.[3]
Sodium Ethoxide (NaOEt)EthanolStrong base. Can alter selectivity vs. acid catalysis. Useful for specific substrates.[3][7]
Piperidine / TriethylamineEthanol / DMFMild base. Often used with α,β-unsaturated nitriles or enaminones.[5]
Steric and Electronic Effects of Substituents

The substituents on both the aminopyrazole and the dicarbonyl partner play a critical role.

  • On the β-Diketone:

    • Electronic: A strong electron-withdrawing group (e.g., -CF3, -NO2) will activate the adjacent carbonyl, making it the primary site of attack.

    • Steric: A bulky group (e.g., -tBu, -Ph) will hinder attack at the adjacent carbonyl. The reaction will favor attack at the less sterically encumbered carbonyl.

  • On the Aminopyrazole:

    • Substituents on the pyrazole ring can modulate the nucleophilicity of the two nitrogen atoms, though this effect is often secondary to the influence of the dicarbonyl partner.

Reaction Conditions: Beyond Catalysis
  • Solvent: The polarity of the solvent can influence the stability of charged intermediates and transition states, subtly affecting the isomeric ratio. Protic solvents like ethanol can participate in hydrogen bonding, while aprotic solvents like toluene are useful for driving the reaction via azeotropic water removal.

  • Temperature: Higher temperatures can overcome activation energy barriers but may also reduce selectivity by allowing the reaction to proceed through less-favored pathways. In some cases, a thermodynamically controlled product may be favored at higher temperatures, potentially reversing the kinetic selectivity observed at lower temperatures.

Figure 2: Workflow for optimizing regioselectivity.

Section 4: Field-Proven Protocols for Regiocontrol

Protocol A: Acid-Catalyzed Synthesis of 7-Aryl-5-methyl-pyrazolo[1,5-a]pyrimidine

This protocol is optimized for reactions where the desired outcome is the attack of the aminopyrazole at the more electrophilic benzoyl carbonyl over the less electrophilic acetyl carbonyl.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-5-methylpyrazole (1.0 eq) in absolute ethanol (10 mL per mmol of aminopyrazole).

  • Addition: Add the unsymmetrical β-diketone, 1-aryl-1,3-butanedione (1.05 eq), to the solution.

  • Catalyst: Add glacial acetic acid (0.2 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. A precipitate of the product may form. If so, collect the solid by filtration. If not, reduce the solvent volume in vacuo until a solid precipitates.

  • Purification: Wash the collected solid with cold ethanol to remove residual starting materials and the isomeric byproduct. If necessary, recrystallize from ethanol or purify by column chromatography (e.g., silica gel, ethyl acetate/heptane gradient) to yield the pure 7-aryl-5-methyl-pyrazolo[1,5-a]pyrimidine.[8]

Section 5: Frequently Asked Questions (FAQs)

FAQ: What are the best analytical techniques to differentiate and confirm the structure of my regioisomers?

A: Unambiguous characterization is critical. While 1H NMR is a good starting point, 2D NMR techniques are definitive.

  • 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool. Look for the 3-bond correlation between the methyl protons (e.g., at C5) and the bridgehead carbon (C3a), and also to the C5 carbon itself. The other isomer will show different correlations.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space proximity. For example, a NOE between the proton at C6 and the protons of the C5-methyl group can help confirm that specific isomer.

  • Reference Spectra: Comparing the 1H and 13C NMR chemical shifts to literature values for known 5-methyl vs. 7-methyl derivatives can provide strong evidence. For example, the 13C chemical shift of a methyl group at position 5 is typically downfield (δ ~24.7 ppm) compared to a methyl at position 7 (δ ~17.1 ppm).[9][10]

FAQ: Are there alternative synthetic routes that completely avoid this regioselectivity issue?

A: Yes. If direct condensation proves intractable, consider multi-step routes that build one ring first in an unambiguous fashion. For example, starting with a functionalized pyrazole and using reagents that build the pyrimidine ring sequentially can offer absolute control. Another approach involves using starting materials where the regiochemistry is already set, such as reacting an aminopyrazole with a β-enaminone, where the position of the amino group on the enone dictates the final substitution pattern.[3] Additionally, palladium-catalyzed methods and multi-component reactions are emerging as powerful strategies for constructing this scaffold with high control.[3][11]

FAQ: How does the choice of a β-dicarbonyl equivalent, like a β-ketoester or β-ketonitrile, affect the outcome?

A: Using equivalents can be highly advantageous.

  • β-Ketoesters: The ester carbonyl is generally less reactive than the ketone carbonyl, leading to high regioselectivity for the initial attack at the ketone. The subsequent cyclization involves the pyrazole N1 attacking the ester, which then eliminates an alcohol.

  • β-Ketonitriles: The nitrile group is a poor electrophile for the initial attack. The reaction proceeds through attack at the ketone, followed by cyclization onto the nitrile group, often yielding an amino-substituted pyrimidine ring. This is a powerful method for introducing a 7-amino group.[3]

Section 6: References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]

  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Publications. [Link]

  • Scheme 1. Synthesis of Pyrazolopyrimidines a. ResearchGate. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (NIH). [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health (NIH). [Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Publications. [Link]

  • Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications. National Institutes of Health (NIH). [Link]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers. [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Science Publishing. [Link]

  • Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. National Institutes of Health (NIH). [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. [Link]

  • Photocatalytic Silylation/Germylation and Cascade Cyclization of N-(o-Cyanobiaryl)acrylamides. ACS Publications. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Anomalies in Pyrimidine Hydrazones

This guide functions as a specialized Technical Support Center for researchers encountering anomalies in the NMR characterization of pyrimidine hydrazones. It is structured to diagnose, explain, and resolve specific spec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers encountering anomalies in the NMR characterization of pyrimidine hydrazones. It is structured to diagnose, explain, and resolve specific spectral irregularities common to this class of compounds.

Status: Operational Operator: Senior Application Scientist Subject: Dynamic NMR Phenomena in Pyrimidine Hydrazone Scaffolds

Executive Summary

Pyrimidine hydrazones are not static molecules; they are dynamic systems. Unlike rigid scaffolds, they exhibit C=N isomerization (E/Z) and prototropic tautomerism (amido-imido or amine-imine). These processes often occur on the NMR time scale, resulting in spectra that appear "contaminated" or "degraded." This guide provides the forensic logic to distinguish between sample impurities and intrinsic molecular dynamics.

Visual Troubleshooting Assistant

Use this logic flow to identify the root cause of your spectral anomaly.

TroubleshootingTree Start Start: Identify Anomaly Q1 Are signals duplicated? Start->Q1 Q2 Are signals broad? Start->Q2 Iso E/Z Isomerism Q1->Iso Ratio varies with solvent/temp Integral sum = 1H Impurity Chemical Impurity Q1->Impurity Fixed ratio Integral sum ≠ 1H Exchange Proton Exchange (Tautomerism) Q2->Exchange Affects NH/OH/CH=N Sharpen at High T Agg Supramolecular Aggregation Q2->Agg Affects all signals Concentration dependent

Figure 1: Diagnostic decision tree for isolating the source of NMR irregularities.

Module 1: "I see double." (Signal Duplication)

The Issue: You observe two sets of signals for a single compound. The ratio is often uneven (e.g., 3:1 or 10:1) and does not match the stoichiometry of a known impurity.

The Diagnosis: E/Z Isomerism Hydrazones possess a C=N double bond that allows for geometric isomerism. While the E-isomer is typically thermodynamically favored due to sterics, the Z-isomer can be stabilized by intramolecular hydrogen bonding, particularly involving the pyrimidine ring nitrogens [1].

  • Mechanism: Rotation around the C=N bond or nitrogen inversion.[1]

  • Key Indicator: The sum of the integrals for the two sets of peaks equals the expected proton count (e.g., 0.8 H + 0.2 H = 1.0 H).

The Protocol: Validation via NOESY/EXSY To confirm isomerism over impurity, you must prove the two species are chemically exchanging or structurally related.

  • Prepare Sample: Dissolve ~5-10 mg in DMSO-d6 (favors slower exchange than CDCl3).

  • Acquire 1D NOESY:

    • Select a distinct peak from the major isomer (e.g., the imine CH=N proton).

    • Irradiate this frequency.

  • Analyze Result:

    • Scenario A (Chemical Exchange): If the corresponding peak in the minor isomer appears as a negative signal (phased opposite to the irradiated peak), the two species are interconverting on the NMR timescale. This confirms E/Z isomerism [2].[2]

    • Scenario B (Spatial NOE): If you see positive NOE correlations to spatially proximal groups (e.g., pyrimidine ring protons) unique to the Z-geometry, you have structural confirmation.

Module 2: "My NH signal is missing or extremely broad."

The Issue: The hydrazone NH proton (typically 10–14 ppm) is either invisible, appears as a "hump" in the baseline, or integrates poorly.

The Diagnosis: Intermediate Exchange Rate The NH proton is labile. It undergoes exchange with:

  • Residual Water: If the exchange rate (

    
    ) matches the chemical shift difference (
    
    
    
    ) between the NH and water, the peak broadens into the baseline (coalescence).
  • Tautomerism: Rapid equilibrium between the hydrazone (NH-N=C) and azo (N=N-CH) forms can broaden signals if the rate is intermediate [3].

The Protocol: The "D2O Shake" & VT-NMR Step 1: Confirm Exchangeability

  • Run a standard proton spectrum.

  • Add 1-2 drops of D2O directly to the NMR tube.

  • Shake vigorously and re-run.

  • Result: If the broad peak disappears (due to H

    
     D exchange), it is confirmed as an exchangeable NH/OH.
    

Step 2: Sharpening the Signal (Variable Temperature) To resolve the signal, you must push the system into the "fast" or "slow" exchange limit.

  • Heat it up (Fast Exchange): Raise the probe temperature to 320–330 K. The exchange rate increases, often sharpening the NH signal into a defined average peak or causing it to merge completely with the water peak.

  • Cool it down (Slow Exchange): Lower to 250–270 K (requires CDCl3 or Acetone-d6; avoid DMSO freezing). This "freezes" the exchange, resolving distinct NH peaks for different tautomers/isomers.

Module 3: "Chemical shifts change wildly between solvents."

The Issue: The chemical shift of the NH or CH=N proton shifts by >2.0 ppm when moving from CDCl3 to DMSO-d6.

The Diagnosis: Solvent-Induced Conformational Switching

  • CDCl3 (Non-polar): Promotes intramolecular hydrogen bonding. In pyrimidine hydrazones, this often locks the molecule in a planar Z-configuration (involving Pyrimidine-N...H-N), shifting the NH signal downfield (deshielded, >12 ppm) [4].

  • DMSO-d6 (Polar Aprotic): Acts as a strong H-bond acceptor. It disrupts intramolecular bonds, solvating the NH group. This often favors the E-isomer and shifts the NH upfield relative to the chelated state.

Data Comparison Table: Solvent Effects

FeatureCDCl3 (Non-polar)DMSO-d6 (Polar/H-Bond Acceptor)
Dominant Interaction Intramolecular H-bondingIntermolecular Solvation
Preferred Isomer Often Z (if chelation possible)Often E (sterically favored)
NH Chemical Shift Deshielded (12–15 ppm)Shielded relative to chelate (10–12 ppm)
Peak Shape Sharper (slower exchange)Broader (catalyzed exchange with water)
Module 4: "The spectrum looks like a mess of broad humps."

The Issue: All signals, including aromatic ring protons, are broad. The baseline is uneven.

The Diagnosis: Supramolecular Aggregation Pyrimidine hydrazones are flat,


-electron-rich systems prone to 

-

stacking. In non-polar solvents (CDCl3), they stack like plates, creating a large molecular weight aggregate that tumbles slowly in solution, causing rapid

relaxation and line broadening [5].

The Protocol: Dilution and Polarity Shift

  • Dilution Test: Prepare a sample at 1/10th the concentration (e.g., 1 mg in 0.7 mL). If peaks sharpen, aggregation is the cause.

  • Solvent Spike: Add 5-10% DMSO-d6 or Methanol-d4 to the CDCl3 sample. The polar solvent intercalates and breaks the

    
    -stacks, restoring sharp lines.
    
Mechanistic Visualization

Understanding the dynamic equilibrium driving these spectra.

Equilibrium cluster_0 E-Isomer (Thermodynamic) cluster_1 Z-Isomer (Chelated) E E-Hydrazone (Sterically Open) Z Z-Hydrazone (Intramolecular H-Bond) E->Z C=N Rotation (Slow on NMR scale) Solvent Solvent Choice (DMSO vs CDCl3) Solvent->E DMSO stabilizes Solvent->Z CDCl3 stabilizes

Figure 2: The dynamic equilibrium between E and Z isomers, modulated by solvent interaction.

References
  • Gordillo, B. et al. (2017).[2] Hydrazones, Supramolecular Chemistry and Isomerism. ResearchGate. Link

  • ACS Omega. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Publications. Link

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure.[2] Link

  • Abraham, R. J. et al. (2006).[3] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. PubMed. Link

  • ResearchGate QA. (2013). How to avoid a broad signal in H-NMR spectra due to self-aggregation?. ResearchGate.[4] Link

Sources

Optimization

Effect of pH on the stability and reactivity of 5-(Hydrazino)pyrimidine

Welcome to the technical support guide for 5-(Hydrazino)pyrimidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the pH-dependent st...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-(Hydrazino)pyrimidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the pH-dependent stability and reactivity of this versatile building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Critical Role of pH

5-(Hydrazino)pyrimidine is a heterocyclic compound featuring a pyrimidine ring and a nucleophilic hydrazine moiety. This structure makes it a valuable synthon in medicinal chemistry, particularly for the synthesis of fused pyrazole derivatives and for bioconjugation reactions via hydrazone bond formation. However, both the pyrimidine ring and the hydrazine group possess ionizable nitrogens, making the molecule's stability and reactivity exquisitely sensitive to the surrounding pH. An improperly controlled pH environment can lead to compound degradation, low reaction yields, or the formation of undesirable side products. This guide provides a comprehensive framework for understanding and controlling this critical parameter.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with 5-(Hydrazino)pyrimidine, providing explanations and actionable solutions.

Category 1: Stability and Storage

Question: My stock solution of 5-(Hydrazino)pyrimidine is showing a yellow tint and reduced potency over time. What is happening and how can I prevent it?

Answer: This is a classic sign of degradation, likely due to a combination of hydrolysis and oxidation, both of which are heavily influenced by pH. The ionization state of a molecule can significantly alter its degradation pathways.[1]

  • Causality:

    • Acidic Conditions (pH < 4): In strongly acidic media, the hydrazine group becomes protonated (N₂H₅⁺). While this might protect it from some forms of oxidation, it can make the pyrimidine ring more electron-deficient and susceptible to acid-catalyzed hydrolysis.[1][2]

    • Neutral to Alkaline Conditions (pH > 7): In basic solutions, the unprotonated hydrazine is a more potent nucleophile but is also more susceptible to oxidation. Oxidative degradation is often more prevalent at neutral or slightly basic pH.[1] Furthermore, pyrimidine rings can be susceptible to cleavage under harsh basic conditions.[3][4]

    • General Principle: The stability of many pharmaceutical compounds is greatest in a specific, often slightly acidic, pH range where the molecule is in its most stable ionic or non-ionic form.[1]

  • Troubleshooting & Prevention:

    • Buffer Your Stock Solution: Prepare stock solutions in a buffered system, ideally between pH 6.0 and 7.5 , to minimize pH fluctuations. Avoid using plain deionized water, as its pH can shift due to dissolved CO₂.

    • Inert Atmosphere: To prevent oxidation, degas your solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Storage Temperature: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.

    • Perform a Stability Study: If the compound is critical to your workflow, conduct a simple pH-dependent stability study to determine its optimal storage pH. (See Protocol 1).

Question: What are the likely degradation products of 5-(Hydrazino)pyrimidine?

Answer: While specific degradation products must be identified analytically, we can predict the main pathways based on the chemistry of pyrimidines and hydrazines.

  • Hydrolysis: Cleavage of the C-N bond connecting the hydrazine to the pyrimidine ring, potentially leading to 5-hydroxypyrimidine or other ring-opened products. The degradation of pyrimidine bases can involve ring cleavage.[3][4]

  • Oxidation: The hydrazine moiety can be oxidized to a diazo group, or further to yield molecular nitrogen and a pyrimidinyl radical, which can then react with the solvent or other species.

  • Ring Rearrangement: Under certain conditions, particularly with excess hydrazine, pyrimidines can undergo ring transformation to form pyrazoles.[5]

A stability-indicating analytical method, such as HPLC-MS, is essential to separate and identify these potential degradants.[6]

Category 2: Reactivity and Synthesis

Question: I am getting very low yields in my hydrazone formation reaction with an aldehyde. I suspect a pH issue. What is the optimal pH for this reaction?

Answer: This is a very common problem. The reaction of a hydrazine with a carbonyl to form a hydrazone is highly pH-dependent. The optimal pH is a trade-off between the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl.

  • The Mechanistic Dilemma:

    • Low pH (e.g., < 4): The hydrazine is protonated to its non-nucleophilic hydrazinium form (-NHNH₃⁺), effectively shutting down the reaction.[7]

    • High pH (e.g., > 8): The hydrazine is fully deprotonated and highly nucleophilic. However, the carbonyl compound is not activated by protonation, and the rate of the dehydration step (elimination of water) can become rate-limiting.

    • The "Sweet Spot" (pH 4.5 - 6.5): In this range, a sufficient concentration of the free hydrazine is present to act as a nucleophile, while the carbonyl oxygen can be protonated by the acidic catalyst. This acid catalysis makes the carbonyl carbon more electrophilic and accelerates the initial nucleophilic attack. For many hydrazone ligations, the reaction is optimal at a pH between 5 and 7.[8]

  • Troubleshooting Workflow:

G start Low Hydrazone Yield check_ph Measure pH of Reaction Mixture start->check_ph ph_low Is pH < 4.5? check_ph->ph_low ph_high Is pH > 7.0? ph_low->ph_high No adjust_up Action: Add Aniline or adjust buffer to pH 5.0-6.0 ph_low->adjust_up Yes ph_ok Is pH 4.5 - 7.0? ph_high->ph_ok No adjust_down Action: Add dilute acid (e.g., acetate buffer) to pH 5.0-6.0 ph_high->adjust_down Yes other_issue Troubleshoot other factors: - Reagent purity - Stoichiometry - Temperature - Reaction time ph_ok->other_issue Yes end Reaction Optimized adjust_up->end adjust_down->end other_issue->end G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare 1 mg/mL Stock prep_samples Dilute Stock into Buffers (Final Conc. ~50 µg/mL) prep_stock->prep_samples prep_buffers Prepare Buffers (pH 1-13) prep_buffers->prep_samples t0_analysis Analyze T=0 Samples via HPLC prep_samples->t0_analysis incubation Incubate Samples at 40°C t0_analysis->incubation tx_analysis Analyze at Time Points (e.g., 24h, 48h, 72h) incubation->tx_analysis calc_degradation Calculate % Degradation vs. T=0 tx_analysis->calc_degradation plot_data Plot % Remaining vs. Time for each pH calc_degradation->plot_data determine_stability Identify pH with Lowest Degradation Rate plot_data->determine_stability

Caption: Experimental workflow for the pH-dependent stability study.

References

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
  • The influence of pH on the stability of antazoline: kinetic analysis. RSC Publishing.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH.
  • Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties.
  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • HOW TO APPROACH A FORCED DEGRAD
  • Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
  • Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • The reaction of hydrazine with pyrimidine bases. SciSpace.
  • Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine. Journal of the Chemical Society C.
  • Carbonyl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Anticancer Activity: 5-(Hydrazino)pyrimidine Derivatives Versus Doxorubicin

In the relentless pursuit of more effective and safer cancer therapeutics, the landscape of drug discovery is continually evolving. While cornerstone chemotherapeutics like doxorubicin have been instrumental in treating...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of more effective and safer cancer therapeutics, the landscape of drug discovery is continually evolving. While cornerstone chemotherapeutics like doxorubicin have been instrumental in treating a myriad of cancers, their clinical utility is often hampered by severe dose-limiting toxicities and the emergence of drug resistance. This has catalyzed the exploration of novel chemical scaffolds with potent anticancer activity and improved safety profiles. Among these, 5-(Hydrazino)pyrimidine derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against various cancer cell lines, including those resistant to standard therapies.

This guide provides an in-depth, objective comparison of the anticancer activity of 5-(Hydrazino)pyrimidine derivatives and the established anthracycline antibiotic, doxorubicin. We will dissect their mechanisms of action, present comparative experimental data from in vitro and in vivo studies, and provide detailed protocols for the key assays used in their evaluation. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this novel class of chemical entities.

Delineating the Mechanisms of Action: A Tale of Two Compound Classes

A fundamental understanding of a drug's mechanism of action is paramount to its rational development and clinical application. While both doxorubicin and various pyrimidine derivatives ultimately induce cancer cell death, their molecular pathways and targets can differ significantly.

Doxorubicin: The Established Multi-Modal Agent

Doxorubicin is a potent, broad-spectrum anticancer agent used in the treatment of numerous malignancies, including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and leukemias.[1] Its efficacy stems from a multi-pronged attack on cancer cells.

The primary mechanisms of doxorubicin's anticancer activity are:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of the DNA double helix.[2][] This intercalation distorts the DNA structure, obstructing the processes of replication and transcription. Crucially, it stabilizes the topoisomerase II complex after it has cleaved the DNA chain for replication, preventing the re-ligation of the DNA strands.[2][4] This leads to an accumulation of DNA double-strand breaks, which triggers cell cycle arrest and apoptosis.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in doxorubicin's structure can undergo redox cycling, generating a large volume of free radicals, primarily superoxide and hydrogen peroxide.[4][5] This flood of ROS induces severe oxidative stress, leading to damage of cellular components, including lipids, proteins, and DNA, further contributing to its cytotoxicity.[5]

However, this ROS generation is a double-edged sword. While contributing to its anticancer effect, it is also the primary driver of doxorubicin's most significant dose-limiting side effect: cardiotoxicity.[5][6]

doxorubicin_mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus DOX Doxorubicin DNA DNA DOX->DNA Intercalation Top_II Topoisomerase II DOX->Top_II Inhibition ROS Reactive Oxygen Species (ROS) DOX->ROS Redox Cycling DSB DNA Double-Strand Breaks DNA->DSB Apoptosis Apoptosis DSB->Apoptosis Oxidative_Stress Oxidative Stress (Lipid, Protein, DNA Damage) ROS->Oxidative_Stress Oxidative_Stress->Apoptosis

Caption: Doxorubicin's dual mechanism of action in a cancer cell.

5-(Hydrazino)pyrimidine Derivatives: A Scaffold of Diverse Potential

Unlike doxorubicin, "5-(Hydrazino)pyrimidine derivatives" represent a broad class of compounds, not a single agent. Their versatility allows for chemical modifications that can tune their biological activity towards various molecular targets. This targeted approach holds the promise of increased specificity and reduced off-target effects.

Key mechanisms identified for different pyrimidine derivatives include:

  • Enzyme Inhibition: Certain derivatives act as potent inhibitors of key signaling proteins involved in cancer proliferation.

    • EGFR Inhibitors: Some pyrimidine-5-carbonitrile derivatives have been shown to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often overexpressed in cancers like non-small cell lung cancer.[7][8] Inhibition of EGFR blocks downstream signaling pathways responsible for cell growth and survival.

    • Topoisomerase II Inhibitors: Similar to doxorubicin, some 6-hydrazinopyrimidine derivatives have been predicted through molecular docking to inhibit topoisomerase II and intercalate with DNA.[9][10]

    • Microtubule Inhibitors: Other novel pyrimidine derivatives disrupt microtubule dynamics, a mechanism similar to that of taxane drugs. This interference with the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]

  • Overcoming Drug Resistance: A significant advantage observed in some studies is the ability of certain pyrimidine derivatives to counteract multidrug resistance. They have shown a stronger influence on the activity of P-glycoprotein, an efflux pump that actively removes chemotherapeutic agents like doxorubicin from cancer cells, thereby restoring sensitivity.[9][10]

  • Induction of Apoptosis and ROS: Many of these derivatives effectively induce apoptosis, often through the generation of intracellular ROS and the arrest of the cell cycle at various checkpoints.[7][8]

  • Targeted Release: The hydrazone/hydrazide linker present in these molecules can be designed to be acid-labile. This allows for the potential of targeted drug release within the slightly acidic microenvironment of solid tumors, which could spare healthy tissues.[12]

pyrimidine_mechanisms cluster_targets Diverse Molecular Targets cluster_effects Cellular Outcomes Pyrimidine 5-(Hydrazino)pyrimidine Derivatives EGFR EGFR Inhibition Pyrimidine->EGFR Topo_II Topoisomerase II Inhibition Pyrimidine->Topo_II Tubulin Microtubule Destabilization Pyrimidine->Tubulin Pgp P-glycoprotein Modulation Pyrimidine->Pgp Signal_Block Block Proliferation Signaling EGFR->Signal_Block DNA_Damage DNA Damage Topo_II->DNA_Damage Cell_Cycle_Arrest G2/M Cell Cycle Arrest Tubulin->Cell_Cycle_Arrest Drug_Efflux_Block Overcome Resistance Pgp->Drug_Efflux_Block Apoptosis Apoptosis Signal_Block->Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: The diverse mechanisms of anticancer action for pyrimidine derivatives.

Comparative Efficacy: An In Vitro Perspective

The true measure of a potential anticancer agent lies in its ability to selectively kill cancer cells at low concentrations. In vitro cytotoxicity assays, which measure the concentration of a drug required to inhibit 50% of cell growth (IC₅₀), are the first-line assessment tool. The data below, compiled from various studies, compares the IC₅₀ values of several novel pyrimidine derivatives with doxorubicin across a panel of human cancer cell lines.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀, µM) of Pyrimidine Derivatives and Doxorubicin

Compound Class/Specific DerivativeCancer Cell LineIC₅₀ (µM)Doxorubicin IC₅₀ (µM)Reference
Pyrido[2,3-d]pyrimidinones (cpd 52) HepG-2 (Liver)0.3> 0.3 (less active)[13]
Pyrido[2,3-d]pyrimidinones (cpd 55) HepG-2 (Liver)0.3> 0.3 (less active)[13]
Pyrido[2,3-d]pyrimidinones (cpd 60) PC-3 (Prostate)5.47> 5.47 (less active)[13]
[2][7][9]triazolo[4,5-d]pyrimidine (cpd 34) PC-3 (Prostate)0.026Not Reported[8]
6-Hydrazinopyrimidine Derivatives LoVo (Colon)1.91 - 4.550.38[9][10]
6-Hydrazinopyrimidine Derivatives LoVo/DX (Dox-Resistant Colon)3.01 - 8.33101.44[9][10]
6-Hydrazinopyrimidine Derivatives MCF-7 (Breast)1.54 - 4.111.10[9][10]
6-Hydrazinopyrimidine Derivatives A549 (Lung)1.89 - 4.900.44[9][10]
Pyrimidine-5-carbonitrile (cpd 10b) HepG2 (Liver)3.56Not Reported[7]
Pyrimidine-5-carbonitrile (cpd 10b) A549 (Lung)5.85Not Reported[7]
Pyrimidine-5-carbonitrile (cpd 10b) MCF-7 (Breast)7.68Not Reported[7]
Trimethoxyanilino-pyrimidine (cpd 2k) B16-F10 (Melanoma)0.098Not Reported[11]

Note: Direct comparisons should be made cautiously as experimental conditions can vary between studies.

Key Insights from In Vitro Data:

  • Potency: Several pyrimidine derivatives exhibit potent anticancer activity, with some showing IC₅₀ values in the low micromolar and even nanomolar range, comparable to or exceeding the potency of doxorubicin in specific cell lines (e.g., Pyrido[2,3-d]pyrimidinones in HepG-2 cells).[13]

  • Activity Against Resistance: The most striking finding is the significantly higher potency of 6-Hydrazinopyrimidine derivatives against the doxorubicin-resistant colon cancer cell line (LoVo/DX) compared to doxorubicin itself.[9][10] This suggests a mechanism that circumvents or overcomes the resistance pathways that render doxorubicin ineffective.

  • Selectivity: Several studies have also assessed the toxicity of these novel derivatives against normal human cell lines. For instance,[2][7][9]triazolo[4,5-d]pyrimidine derivative 34 showed excellent selectivity for prostate cancer cells over normal cell lines (Het-1A, L02, GES-1).[8] This is a critical feature, as a high therapeutic index (high toxicity to cancer cells, low toxicity to normal cells) is a hallmark of a successful chemotherapeutic agent.

Validating Efficacy: In Vivo Models

While in vitro assays are crucial for initial screening, they do not fully recapitulate the complex environment of a tumor within a living organism. In vivo studies using animal models, such as human tumor xenografts in immunodeficient mice, are a critical step in preclinical drug development.[14][15]

One study reported that a novel trimethoxyanilino-substituted pyrimidine derivative (2k ), which acts as a microtubule inhibitor, exhibited significant anti-tumor efficacy in a melanoma tumor model in vivo, without causing obvious toxicity to the animals.[11] This successful translation from in vitro potency to in vivo efficacy is a significant milestone, underscoring the therapeutic potential of this chemical scaffold.

Standardized Protocols for Comparative Assessment

To ensure that comparisons between novel compounds and established drugs are valid and reproducible, standardized experimental protocols are essential. The following sections detail the methodologies for the key assays used to generate the data discussed in this guide.

In Vitro Cytotoxicity Assessment: The SRB Assay

The Sulforhodamine B (SRB) assay is a rapid and sensitive colorimetric method for measuring cell density based on the measurement of cellular protein content. It is widely used for high-throughput screening of potential anticancer drugs.[16][17]

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells in the well.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the 5-(Hydrazino)pyrimidine derivatives and doxorubicin. Add 100 µL of the compound-containing media to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Cell Fixation: Gently discard the supernatant. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Discard the TCA and wash the plate five times with slow-running tap water to remove excess TCA. Allow the plate to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Wash and Dry: Discard the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value using non-linear regression analysis.

srb_workflow A 1. Seed Cells (96-well plate) B 2. Add Compounds (Test & Doxorubicin) A->B C 3. Incubate (48-72h) B->C D 4. Fix Cells (Cold TCA) C->D E 5. Stain Protein (SRB Dye) D->E F 6. Wash & Solubilize (Tris Base) E->F G 7. Read Absorbance (510 nm) F->G H 8. Calculate IC50 G->H

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]

Principle: In early apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, translocates to the outer leaflet. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (like FITC). Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Step-by-Step Protocol:

  • Cell Treatment: Seed 1x10⁶ cells in a 6-well plate. After 24 hours, treat with the test compounds (at their IC₅₀ concentrations) and doxorubicin for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the corresponding supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

apoptosis_workflow cluster_quadrants Flow Cytometry Quadrants A 1. Treat Cells with Compound B 2. Harvest Cells (Floating & Adherent) A->B C 3. Wash with PBS B->C D 4. Resuspend in Binding Buffer C->D E 5. Stain with Annexin V-FITC & PI D->E F 6. Incubate (15 min, Dark) E->F G 7. Analyze by Flow Cytometry F->G Q1 Q1: Necrotic (AV-/PI+) G->Q1 Q2 Q2: Late Apoptotic (AV+/PI+) G->Q2 Q3 Q3: Viable (AV-/PI-) G->Q3 Q4 Q4: Early Apoptotic (AV+/PI-) G->Q4

Caption: Workflow for apoptosis detection by Annexin V/PI flow cytometry.

In Vivo Antitumor Efficacy: Human Tumor Xenograft Model

This protocol provides a general framework for assessing a compound's ability to inhibit tumor growth in a living animal.[14][20]

Step-by-Step Protocol:

  • Animal Model: Use 6-8 week old immunodeficient mice (e.g., Athymic Nude or NOD/SCID). Allow them to acclimatize for at least one week.

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily. Once tumors reach a palpable size (e.g., 100-150 mm³), measure them with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., Vehicle control, Doxorubicin, Test Compound at various doses).

  • Drug Administration: Administer the compounds via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule (e.g., daily, twice weekly). Monitor animal weight and general health throughout the study as indicators of toxicity.

  • Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors. Compare the average tumor volume and weight between the treated and control groups to determine the percentage of tumor growth inhibition (TGI).

Concluding Remarks and Future Directions

The comparison between 5-(Hydrazino)pyrimidine derivatives and doxorubicin highlights a classic paradigm in oncology drug development: the quest for enhanced potency and selectivity. Doxorubicin remains a powerful, albeit blunt, instrument in the anticancer arsenal, with its broad efficacy counterbalanced by significant toxicity and susceptibility to resistance.[5]

The diverse family of 5-(Hydrazino)pyrimidine derivatives represents a more nuanced, targeted approach. The data strongly suggests that this scaffold is a fertile ground for discovering novel anticancer agents with several potential advantages:

  • High Potency: Certain derivatives show cytotoxicity that is on par with or superior to doxorubicin in specific cancer types.

  • Activity Against Drug Resistance: The ability to effectively kill doxorubicin-resistant cancer cells is perhaps their most compelling feature, addressing a major clinical challenge.[9][10]

  • Improved Selectivity: Preliminary data indicates a potentially wider therapeutic window, with lower toxicity to normal cells compared to cancer cells.[8]

  • Mechanistic Diversity: The ability to target various pathways, from receptor tyrosine kinases to the cell's cytoskeleton, allows for rational drug design tailored to the specific molecular drivers of a given cancer.

While the preclinical data is highly encouraging, the journey for these compounds is far from over. Future research must focus on comprehensive preclinical toxicology, pharmacokinetic and pharmacodynamic studies, and ultimately, well-designed clinical trials to validate their safety and efficacy in humans. The 5-(Hydrazino)pyrimidine scaffold offers a promising new chapter in the fight against cancer, potentially leading to more effective, less toxic, and personalized therapeutic strategies.

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  • Tadwalkar, R. (2023). Doxorubicin. StatPearls. [Link]

  • Vena, F., et al. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology. [Link]

  • Al-Ostath, R. A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Future Medicinal Chemistry. [Link]

  • Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. [Link]

  • Al-Musawi, S., et al. (2023). Advances in Targeted Delivery of Doxorubicin for Cancer Chemotherapy. MDPI. [Link]

  • Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Matsumoto, S., et al. (2017). In vivo imaging xenograft models for the evaluation of anti-brain tumor efficacy of targeted drugs. Cancer Medicine. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]

  • ResearchGate. How to combine Analysis of Apoptosis and Cell Cycle Analysis using flow cytometry?. ResearchGate. [Link]

  • Cancer Research UK. Doxorubicin. Cancer Research UK. [Link]

  • Creative Diagnostics. Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Creative Diagnostics. [Link]

  • Hidalgo, M., et al. (2014). Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. Cancer Discovery. [Link]

  • National Cancer Institute. In vitro antitumor activity (NCI, USA) [SRB procedure]. NCI. [Link]

Sources

Comparative

Head-to-head comparison of the efficacy of different pyrimidine-based scaffolds

Technical Deep Dive: Pyrimidine vs. Fused-Pyrimidine Scaffolds in Kinase Inhibitor Design Executive Summary In the realm of small-molecule drug discovery, the pyrimidine heterocycle is arguably the most versatile "privil...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Pyrimidine vs. Fused-Pyrimidine Scaffolds in Kinase Inhibitor Design

Executive Summary

In the realm of small-molecule drug discovery, the pyrimidine heterocycle is arguably the most versatile "privileged structure."[1][2] However, a critical decision point for medicinal chemists is selecting between the monocyclic pyrimidine core (e.g., 2,4-diaminopyrimidine) and its fused analogs (e.g., quinazoline, pyrazolopyrimidine).

This guide provides a head-to-head efficacy comparison of these scaffolds, moving beyond basic structural descriptions to analyze their performance in binding affinity, metabolic stability, and physicochemical properties. It includes experimental protocols for synthesis and validation, grounded in recent structure-activity relationship (SAR) data.[3]

Mechanistic Head-to-Head: The Hinge Binding Paradox

The primary efficacy driver for these scaffolds in kinase inhibition is their ability to mimic the adenine ring of ATP. However, the "fused vs. monocyclic" choice dictates the binding mode and selectivity profile.

A. Quinazoline Scaffold (The "Lock")
  • Mechanism: The benzene ring fused to the pyrimidine creates a rigid, planar system. This maximizes hydrophobic van der Waals interactions within the kinase ATP-binding pocket (specifically the back cleft).

  • Efficacy Profile: High potency (often single-digit nanomolar IC50).

  • Liability: Poor solubility and "promiscuity" (low selectivity) due to the rigid shape fitting many kinase pockets indiscriminately.

  • Example: Gefitinib (EGFR inhibitor).[4]

B. 2,4-Diaminopyrimidine Scaffold (The "Key")
  • Mechanism: Lacks the fused hydrophobic bulk. Relies heavily on directional hydrogen bonding (N1 acceptor / C2-NH2 donor) with the kinase hinge region (e.g., Met793 in EGFR).

  • Efficacy Profile: Modular flexibility allows for "wrapping" around mutations (e.g., T790M). Often exhibits better solubility and metabolic stability profiles.

  • Liability: Can suffer from lower intrinsic affinity if not decorated with specific hydrophobic tails to mimic the missing fused ring.

  • Example: Rociletinib (active metabolite core).

C. Pyrazolo[3,4-d]pyrimidine (The "Hybrid")[2]
  • Mechanism: Isosteric with purine (adenine). Offers a compromise—rigid enough for affinity, but distinct electronic properties (different H-bond donor/acceptor vectors) compared to quinazolines.

  • Efficacy Profile: Superior selectivity in CDK (Cyclin-Dependent Kinase) families.

  • Example: Ibrutinib (fused system analog).[2]

Quantitative Performance Matrix

The following table synthesizes data from matched molecular pair analyses and kinase profiling campaigns, comparing the three dominant scaffolds.

FeatureQuinazoline Pyrazolo[3,4-d]pyrimidine 2,4-Diaminopyrimidine
Primary Target Class EGFR, VEGFR Tyrosine KinasesCDKs, BTK, Src FamilyDHFR, FAK, Mutant EGFR
Avg. Potency (IC50) ++++ (<10 nM common)+++ (10–50 nM)++ (50–100 nM baseline)
Selectivity Score Low (Promiscuous)High (Tunable vectors)Moderate (Conformational selection)
Aq. Solubility Poor (Requires solubilizing tails)ModerateGood (Lower LogP)
Metabolic Stability Low (Oxidative defluorination prone)ModerateHigh (Electron-deficient ring)
Synthetic Ease High (Niementowski synthesis)Moderate (Hydrazine chemistry)High (SNAr / Suzuki)

Analyst Note: While Quinazolines often win on raw potency, 2,4-diaminopyrimidines are increasingly preferred for mutant-selective inhibitors because their flexibility allows them to avoid steric clashes with gatekeeper mutations (e.g., T790M).

Visualization: SAR Decision Logic

The following diagram illustrates the logical flow a medicinal chemist should follow when selecting a scaffold based on assay feedback.

SAR_Logic Start Hit Validation (Micromolar Activity) Check_Potency Is Potency < 100 nM? Start->Check_Potency Check_Solubility Is Solubility > 50 µM? Check_Potency->Check_Solubility Yes Adopt_Quinazoline Switch to Quinazoline (Maximize Affinity) Check_Potency->Adopt_Quinazoline No (Need Affinity) Check_Selectivity Is Kinase Selectivity High? Check_Solubility->Check_Selectivity Yes Adopt_Diamino Switch to 2,4-Diaminopyrimidine (Fix Solubility/Metabolism) Check_Solubility->Adopt_Diamino No (Need Solubility) Adopt_Pyrazolo Switch to Pyrazolo-pyrimidine (Improve Selectivity) Check_Selectivity->Adopt_Pyrazolo No (Need Selectivity) Proceed to Lead Opt Proceed to Lead Opt Check_Selectivity->Proceed to Lead Opt Yes

Caption: Decision tree for scaffold hopping based on multi-parameter optimization (MPO) data.

Detailed Experimental Protocols

To validate the efficacy of a pyrimidine scaffold, one must first synthesize a diverse library and then rigorously test it. Below are the optimized protocols for the 2,4-diaminopyrimidine scaffold, which presents unique synthetic challenges compared to the robust quinazoline chemistry.

Protocol A: C-C Bond Formation via Suzuki-Miyaura Coupling

Rationale: Direct functionalization at the C5 position of the pyrimidine ring is critical for accessing the "gatekeeper" pocket of kinases. Standard bromides are often sluggish; iodides are the superior electrophile here.

Materials:

  • Substrate: 2,4-diamino-5-iodopyrimidine (CAS: 1603-91-4).

  • Coupling Partner: Aryl boronic acid (1.2 equiv).

  • Catalyst: Pd(PPh3)4 (5 mol%).

  • Base: Aqueous Na2CO3 (2.0 M).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial with the solvent mixture. Sparge with argon for 15 minutes. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

  • Reagent Addition: Add the iodopyrimidine, boronic acid, and base. Finally, add the Pd catalyst under a positive argon flow.

  • Reaction: Seal the vial and heat to 100°C for 12 hours (or 120°C for 45 min in a microwave reactor).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, and dry over MgSO4.

  • Purification: The 2,4-diamino core is polar. Use flash chromatography with a gradient of DCM:MeOH (95:5 to 90:10).

Protocol B: Kinase Inhibition Assay (FRET-based)

Rationale: To generate the IC50 data for the comparison matrix, a self-validating biochemical assay is required. We use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.

System: LanthaScreen™ Eu Kinase Binding Assay (or equivalent).

Step-by-Step Methodology:

  • Compound Prep: Prepare a 10-point dilution series of the scaffold in 100% DMSO (starting at 10 µM, 3-fold dilution).

  • Master Mix: In kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), combine:

    • Recombinant Kinase (e.g., EGFR T790M) at 5 nM final.

    • Europium-labeled anti-tag antibody (2 nM).

    • AlexaFluor® 647-labeled Tracer (ATP competitive probe).

  • Incubation: Add 5 µL of compound and 10 µL of Master Mix to a 384-well white low-volume plate.

  • Equilibrium: Incubate for 60 minutes at Room Temperature in the dark. Note: Ensure equilibrium is reached to avoid kinetic artifacts.

  • Readout: Measure fluorescence ratio (665 nm / 615 nm) on a plate reader (e.g., EnVision).

  • Analysis: Plot log[inhibitor] vs. response. Fit to a 4-parameter logistic equation (Hill slope) to derive IC50.

    • Validation Check: The Z-factor must be > 0.5 for the assay plate to be valid.

Visualizing the Synthetic Pathway

Synthesis_Flow SM 2,4-diamino- 5-iodopyrimidine Cat Pd(PPh3)4 Na2CO3 100°C SM->Cat Boronic Aryl Boronic Acid Boronic->Cat Product C5-Arylated Pyrimidine Cat->Product Suzuki Coupling (>70% Yield)

Caption: Optimized Suzuki-Miyaura coupling pathway for C5-functionalization of the pyrimidine core.

References

  • Comparison of quinazoline and benzoylpyrazoline chemotypes targeting the CaVα-β interaction. National Institutes of Health (NIH). [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy. MDPI Molecules. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC - NIH. [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation. MDPI Molecules. [Link]

  • Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential. Asian Journal of Chemistry. [Link]

Sources

Validation

Quantitative structure-activity relationship (QSAR) modeling of pyrimidine hydrazones

An In-Depth Technical Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrimidine Hydrazones For drug discovery researchers and computational chemists, the pyrimidine hydrazone scaffold represents...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrimidine Hydrazones

For drug discovery researchers and computational chemists, the pyrimidine hydrazone scaffold represents a privileged structure, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, analgesic, and antiviral effects[1][2][3]. The functional versatility of this class of compounds makes it a fertile ground for developing novel therapeutics. However, navigating the chemical space to optimize potency and selectivity is a significant challenge. This is where Quantitative Structure-Activity Relationship (QSAR) modeling becomes an indispensable tool.

This guide provides a comparative analysis of various QSAR modeling techniques applied to pyrimidine hydrazones. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, compare the predictive power of different models using published experimental data, and provide actionable, step-by-step workflows for implementation.

The Rationale for QSAR in Pyrimidine Hydrazone Drug Discovery

The core principle of QSAR is to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity[4]. For pyrimidine hydrazones, which offer multiple sites for synthetic modification, QSAR provides a rational framework to predict the activity of novel derivatives before their synthesis, thereby saving significant time and resources. By identifying the key molecular features—such as size, shape, electronic properties, and hydrophobicity—that govern biological activity, QSAR models guide the strategic design of more potent and selective drug candidates[5][6].

A Comparative Analysis of QSAR Methodologies

The selection of a QSAR methodology is a critical decision that depends on the research question, the nature of the dataset, and the available computational resources. Here, we compare the most common approaches used for modeling pyrimidine hydrazones.

2D-QSAR: The Foundational Approach

2D-QSAR models are the classical approach, correlating biological activity with molecular descriptors calculated from the 2D representation of the molecule. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or physicochemical (e.g., logP, polarizability)[5].

  • Causality and Application: This method is powerful for identifying broad relationships between bulk properties and activity. For instance, a 2D-QSAR study on pyrazolo[1,5-a]pyrimidine derivatives identified key structural features controlling Pim-1 kinase inhibition, providing a basis for further design[7]. Similarly, models developed for dihydropyrimidinone derivatives showed the importance of topological and autocorrelated descriptors in influencing anticancer activity[8]. The primary strength of 2D-QSAR lies in its computational efficiency and ease of interpretation. However, its main limitation is the inability to account for the 3D conformation and stereochemistry of the molecule, which are often crucial for ligand-receptor interactions.

3D-QSAR: Incorporating Spatial Dynamics

To overcome the limitations of 2D methods, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were developed. These methods analyze the steric and electrostatic fields surrounding a set of aligned molecules, providing a 3D map of where structural modifications are likely to enhance or diminish activity[9][10].

  • CoMFA vs. CoMSIA:

    • CoMFA calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields at various grid points surrounding the aligned molecules[11]. A study on thieno[2,3-d]pyrimidin-4-yl hydrazone analogues used CoMFA to successfully model CDK4 inhibitory activity, revealing the relative contributions of steric and electrostatic fields[9].

    • CoMSIA provides a more nuanced view by calculating similarity indices across five fields: steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor. This often leads to more robust and easily interpretable models. For instance, a CoMSIA model for thieno[3,2-d]pyrimidine derivatives generated a high-quality predictive model (q² = 0.706) for cytotoxic activity against the H460 cancer cell line, outperforming the corresponding CoMFA model[12].

The critical prerequisite for 3D-QSAR is the molecular alignment step, where all molecules in the dataset must be superimposed in a biologically relevant conformation. This is often achieved by docking the most potent compound into the target's active site and using its bound conformation as a template[9][10].

The Rise of Machine Learning in QSAR

More recently, machine learning (ML) algorithms have revolutionized QSAR modeling.[13] Methods like Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANNs) can capture complex, non-linear relationships between descriptors and activity that may be missed by traditional partial least squares (PLS) analysis used in CoMFA/CoMSIA[6][13].

  • Advantages for Pyrimidine Hydrazones: ML models can handle large and diverse datasets, making them ideal for virtual screening and analyzing the broad chemical space of pyrimidine hydrazones. Studies now frequently employ ML to build robust predictive models for various biological targets[13][14]. The integration of deep learning, a subset of ML, is further enhancing predictive accuracy, marking a new era of "deep QSAR"[15].

Performance Comparison of QSAR Models for Pyrimidine Derivatives

The trustworthiness of a QSAR model is assessed through rigorous statistical validation. Key metrics include the coefficient of determination (R²), the leave-one-out cross-validated coefficient (q²), and the predictive R² (pred_r²) for an external test set. A robust model typically has a q² > 0.5 and a pred_r² > 0.6.

QSAR Model TypeTarget/Activitypred_r²Reference
2D-QSAR Anticancer (MCF-7)0.980.97-[8]
2D-QSAR Anticancer (MCF-7)0.99--[16]
G-QSAR Antiviral0.9230.7830.712[5]
3D-QSAR (CoMFA) CDK4 Inhibition0.9650.7240.945[9]
3D-QSAR (CoMSIA) CDK4 Inhibition0.9230.7420.863[9]
3D-QSAR (CoMFA) FAK Inhibition-0.5280.756[17]
3D-QSAR (CoMSIA) FAK Inhibition-0.7570.836[17]
3D-QSAR (CoMFA) Cytotoxicity (H460)0.9370.436-[12]
3D-QSAR (CoMSIA) Cytotoxicity (H460)0.9470.706-[12]

This table summarizes statistical data from various QSAR studies on pyrimidine derivatives, including hydrazones and related scaffolds, to provide a comparative overview of model performance.

Visualizing QSAR Concepts and Workflows

Diagrams are essential for clarifying complex computational processes.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Generation cluster_validation Model Validation & Application Data 1. Dataset Curation (Pyrimidine Hydrazones + IC50 Data) Split 2. Data Splitting (Training & Test Sets) Data->Split Geom 3. Geometry Optimization (e.g., DFT/MM) Split->Geom Desc 4. Descriptor Calculation (2D, 3D, Fingerprints) Geom->Desc Feat 5. Feature Selection Desc->Feat Model 6. Model Building (PLS, RF, SVM, etc.) Feat->Model IntVal 7. Internal Validation (Cross-Validation, q²) Model->IntVal ExtVal 8. External Validation (Test Set, pred_r²) IntVal->ExtVal AD 9. Applicability Domain Definition ExtVal->AD Design 10. Rational Design of New Compounds AD->Design

Caption: A generalized workflow for a QSAR modeling study.

QSAR_Comparison QSAR_2D 2D-QSAR Calculates descriptors from 2D structure: - Topological Indices - Physicochemical Properties - Molecular Weight Ignores 3D conformation QSAR_3D 3D-QSAR (CoMFA/CoMSIA) Calculates field-based descriptors from aligned 3D structures: - Steric Fields - Electrostatic Fields - Hydrophobic Fields (CoMSIA) Requires molecular alignment Molecule_2D 2D Structure (Graph) Molecule_2D->QSAR_2D Molecule_3D 3D Conformation (Aligned) Molecule_3D->QSAR_3D

Sources

Comparative

Validation of a Synthetic Route for 5-(Hydrazino)pyrimidine: An Impurity Profiling Approach

Executive Summary 5-(Hydrazino)pyrimidine is a critical heterocyclic building block in the synthesis of kinase inhibitors and agrochemicals. However, its synthesis is complicated by the electronic deactivation of the pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Hydrazino)pyrimidine is a critical heterocyclic building block in the synthesis of kinase inhibitors and agrochemicals. However, its synthesis is complicated by the electronic deactivation of the pyrimidine 5-position, which renders traditional Nucleophilic Aromatic Substitution (SNAr) difficult. Furthermore, the use of hydrazine introduces significant regulatory risks due to its classification as a Potentially Genotoxic Impurity (PGI) under ICH M7 guidelines.

This guide compares two synthetic strategies:

  • Route A (Traditional): High-temperature SNAr of 5-bromopyrimidine with hydrazine hydrate.

  • Route B (Proposed): Palladium-catalyzed Buchwald-Hartwig cross-coupling utilizing benzophenone hydrazone as a hydrazine surrogate.

Synthetic Route Comparison

The Challenge of the 5-Position

In pyrimidine rings, positions 2, 4, and 6 are electron-deficient and susceptible to nucleophilic attack. Position 5, however, is electron-neutral (similar to benzene), making direct displacement of a halogen by hydrazine kinetically unfavorable without forcing conditions.

Comparative Data Table
FeatureRoute A: Direct SNArRoute B: Pd-Catalyzed Coupling
Reagents 5-Bromopyrimidine + Hydrazine Hydrate (excess)5-Bromopyrimidine + Benzophenone Hydrazone (Pd/Ligand)
Conditions 120°C (Sealed Tube/Autoclave)80°C (Standard Reflux)
Yield 45 - 55%82 - 88%
Purity (HPLC) 85 - 90%> 98%
Key Impurity N,N'-bis(5-pyrimidyl)hydrazine (Dimer)Benzophenone (easily removed)
PGI Risk High (Residual Hydrazine difficult to purge)Low (Hydrazine generated in situ and consumed)
Scalability Low (Safety risk due to thermal instability)High (Standard batch reactor)
Visualization: Synthetic Pathways

The following diagram illustrates the mechanistic divergence between the two routes and the origin of the critical "dimer" impurity.

SynthesisComparison cluster_0 Route A: Traditional SNAr cluster_1 Route B: Pd-Catalyzed (Proposed) SM_A 5-Bromopyrimidine Cond_A 120°C, Pressure SM_A->Cond_A Hyd_A Hydrazine Hydrate (Excess) Hyd_A->Cond_A Prod_A 5-Hydrazinopyrimidine (Low Yield) Cond_A->Prod_A Major Imp_A Impurity: Dimer (Bis-substitution) Cond_A->Imp_A Side Reaction Prod_A->Imp_A Over-reaction SM_B 5-Bromopyrimidine Pd Pd(OAc)2 / Xantphos SM_B->Pd BPH Benzophenone Hydrazone BPH->Pd Inter Intermediate: Hydrazone Pd->Inter C-N Coupling Hydrol Acid Hydrolysis Inter->Hydrol Prod_B 5-Hydrazinopyrimidine (High Purity) Hydrol->Prod_B ByProd Benzophenone (Washable) Hydrol->ByProd

Figure 1: Mechanistic comparison showing the formation of the difficult-to-remove dimer in Route A versus the clean deprotection in Route B.

Impurity Profiling & Validation Strategy

The validation of Route B relies on demonstrating the control of three specific impurities. This section details the "Self-Validating" analytical system.

Critical Quality Attributes (CQAs)
Impurity TypeSpecific CompoundOriginControl Limit (Target)Detection Method
Genotoxic (PGI) HydrazineReagent / Hydrolysis Byproduct< 10 ppm (ICH M7)HPLC-UV (Derivatized)
Organic N,N'-Bis(5-pyrimidyl)hydrazineOver-reaction (Dimer)< 0.15%HPLC-UV / MS
Process BenzophenoneHydrolysis byproduct< 0.5%HPLC-UV
Protocol 1: Validated Synthesis (Route B)

This protocol minimizes free hydrazine exposure and prevents dimer formation.

  • Coupling: Charge a reactor with 5-bromopyrimidine (1.0 eq), benzophenone hydrazone (1.1 eq), Cs2CO3 (1.4 eq), and Toluene (10V). Degas with N2.

  • Catalysis: Add Pd(OAc)2 (1 mol%) and Xantphos (2 mol%). Heat to 80°C for 4-6 hours. Checkpoint: Monitor disappearance of bromide by HPLC.

  • Workup: Cool to RT. Filter inorganic salts. Concentrate the filtrate to obtain the crude hydrazone intermediate.

  • Hydrolysis (The Critical Step): Dissolve intermediate in Ethanol/conc. HCl (5:1). Reflux for 2 hours. The benzophenone byproduct precipitates or oils out upon cooling/dilution, while the product remains as the hydrochloride salt.

  • Purification: Wash the aqueous acidic layer with Dichloromethane (DCM) to remove Benzophenone. Basify the aqueous layer to pH 8-9 to precipitate 5-hydrazinopyrimidine.

Protocol 2: Analytical Method for Residual Hydrazine

Hydrazine lacks a chromophore.[1] Direct HPLC is impossible at ppm levels. This method uses in-situ derivatization.

Reagents:

  • Derivatizing Agent: 2-Hydroxybenzaldehyde (Salicylaldehyde).

  • Diluent: Acetonitrile/Water (50:50).

Procedure:

  • Sample Prep: Dissolve 100 mg of API in 10 mL diluent. Add 0.5 mL of Salicylaldehyde solution. Sonicate for 15 mins at 40°C.

  • Standard Prep: Prepare hydrazine sulfate standard at 10 ppm level, treated identically with Salicylaldehyde.

  • HPLC Parameters:

    • Column: C18 (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 mins.

    • Detection: UV at 330 nm (Detects the hydrazone derivative).

    • Limit of Quantitation (LOQ): 0.5 ppm (Validated).

Visualization: Analytical Logic

This diagram illustrates the decision tree for impurity identification and control.

AnalyticalLogic cluster_PGI PGI Analysis (Hydrazine) cluster_Org Organic Impurity Analysis Sample Isolated Product (5-Hydrazinopyrimidine) Deriv Derivatization (Salicylaldehyde) Sample->Deriv HPLC_MS LC-MS Analysis Sample->HPLC_MS HPLC_Vis HPLC-UV (330nm) Deriv->HPLC_Vis Result_PGI Result: < 10 ppm? HPLC_Vis->Result_PGI ID_Dimer Identify Dimer (m/z = 189) HPLC_MS->ID_Dimer ID_Benzo Identify Benzophenone (m/z = 183) HPLC_MS->ID_Benzo Decision Reprocess / Reject ID_Dimer->Decision > 0.15% ID_Benzo->Decision > 0.5%

Figure 2: Analytical workflow ensuring compliance with ICH M7 and Q3A/B guidelines.

Scientific Rationale & Causality

Why Route B Eliminates the Dimer

In Route A (Direct SNAr), the product (5-hydrazinopyrimidine) is more nucleophilic than the hydrazine starting material due to the electron-donating effect of the pyrimidine ring attached to the nitrogen. This leads to a second attack on another molecule of 5-bromopyrimidine, forming the dimer.

In Route B, the nitrogen source is Benzophenone Hydrazone . The terminal nitrogen is protected by the steric bulk of the diphenyl group and the double bond. It cannot react twice. The "dimer" is mechanistically impossible to form during the coupling step.

Regulatory Compliance (ICH M7)

Hydrazine is a known mutagen.[2] ICH M7 requires control to a Threshold of Toxicological Concern (TTC).[2][3] Route B allows for a "Purge Factor" argument:

  • Hydrazine is not added as a raw material; it is released only in the final hydrolysis.

  • The hydrolysis is aqueous/acidic; the product is isolated as a solid. Hydrazine remains in the mother liquor.

  • The derivatization method (Protocol 2) provides the quantitative data required to prove to regulators that the risk is mitigated.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2][4]

  • Wagaw, S., et al. (1999). Palladium-Catalyzed Coupling of Hydrazones with Aryl Halides. Journal of the American Chemical Society.

  • Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie International Edition.

  • Sun, M., et al. (2016). A Simple and Sensitive Method to Analyze Genotoxic Impurity Hydrazine in Pharmaceutical Materials. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Validation

A Comparative Benchmarking Guide to Novel Pyrimidine Kinase Inhibitors Versus FDA-Approved Drugs

For researchers, scientists, and drug development professionals, the landscape of kinase inhibitor discovery is in a constant state of dynamic evolution. The pyrimidine scaffold has long been recognized as a privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the landscape of kinase inhibitor discovery is in a constant state of dynamic evolution. The pyrimidine scaffold has long been recognized as a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[1] However, the emergence of acquired resistance and the need for improved safety profiles continue to drive the development of novel pyrimidine-based inhibitors. This guide provides an in-depth, evidence-based comparison of the performance of these emerging drug candidates against their established, FDA-approved counterparts.

The Enduring Significance of Pyrimidine Kinases in Disease

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] Pyrimidine kinases, a subset of this large enzyme family, are integral components of critical signaling pathways that govern cell proliferation, survival, differentiation, and angiogenesis. Consequently, they represent highly attractive targets for therapeutic intervention. The success of FDA-approved pyrimidine kinase inhibitors in treating various malignancies and inflammatory conditions has validated this approach, yet the quest for more effective and safer therapies is relentless.[2]

Benchmarking the Next Generation: A Head-to-Head Analysis

This guide will focus on a selection of promising novel pyrimidine kinase inhibitors and compare their performance metrics with well-established FDA-approved drugs targeting similar pathways. We will delve into preclinical and clinical data, focusing on potency, selectivity, and efficacy in relevant disease models.

Bruton's Tyrosine Kinase (BTK) Inhibitors: Ibrutinib vs. Zanubrutinib

The B-cell receptor (BCR) signaling pathway is crucial for the survival and proliferation of malignant B-cells.[3][4][5][6][7] Bruton's tyrosine kinase (BTK) is a key mediator in this pathway, and its inhibition has revolutionized the treatment of B-cell malignancies.[3]

FDA-Approved Drug: Ibrutinib

Ibrutinib was the first-in-class BTK inhibitor to receive FDA approval and has become a standard of care for chronic lymphocytic leukemia (CLL) and other B-cell cancers.[8] However, its off-target effects can lead to adverse events, and resistance can develop, often through mutations in the BTK gene.[9]

Novel Inhibitor: Zanubrutinib

Zanubrutinib is a next-generation BTK inhibitor designed for greater selectivity.[10] Head-to-head clinical trials have demonstrated its superiority over ibrutinib in terms of both efficacy and safety.[1][9][11][12][13][14]

B-Cell Receptor Signaling Pathway

BCR_signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation Antigen Antigen Antigen->BCR Binding SYK SYK LYN->SYK Activation BTK BTK SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Hydrolysis of PIP2 Calcium Ca²⁺ Release IP3_DAG->Calcium PKC PKC IP3_DAG->PKC NFkB NF-κB Activation (Proliferation, Survival) PKC->NFkB

Caption: Simplified B-Cell Receptor (BCR) signaling pathway.

Comparative Performance Data: Zanubrutinib vs. Ibrutinib

ParameterZanubrutinibIbrutinibReference(s)
Overall Response Rate (ORR) in R/R CLL/SLL 85.6%75.4%[9][13]
Progression-Free Survival (PFS) at 24 months 78.4%65.9%[11]
PFS in high-risk patients (17p del/TP53 mut) Hazard Ratio: 0.53 (favors Zanubrutinib)-[11]
Atrial Fibrillation/Flutter Incidence 7.1%17.0%[9][13]
Cardiac-related Deaths 06[9][12]
Bioavailability ~15%~3.9% (fasting)[15]
Janus Kinase (JAK) Inhibitors: Ruxolitinib vs. Baricitinib

The JAK/STAT signaling pathway is a primary conduit for cytokine signaling, playing a critical role in inflammation and hematopoiesis.[15][16][17][18][19] Dysregulation of this pathway is implicated in myeloproliferative neoplasms and autoimmune diseases.

FDA-Approved Drug: Ruxolitinib

Ruxolitinib is a potent inhibitor of JAK1 and JAK2, approved for the treatment of myelofibrosis and polycythemia vera.[20][21] While effective, its use can be associated with myelosuppression, and resistance can emerge.

Novel Inhibitor: Baricitinib

Baricitinib is another JAK1/JAK2 inhibitor, initially approved for rheumatoid arthritis. Preclinical studies suggest it may have advantages over ruxolitinib in certain contexts, such as in preventing graft-versus-host disease (GVHD), due to a more favorable pharmacokinetic profile and a differential impact on regulatory T cells.[20][21]

JAK/STAT Signaling Pathway

JAK_STAT_signaling CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation Cytokine Cytokine Cytokine->CytokineReceptor Binding & Dimerization JAK->CytokineReceptor Phosphorylation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation GeneTranscription Gene Transcription (Inflammation, Proliferation) Nucleus->GeneTranscription

Caption: The canonical JAK/STAT signaling pathway.

Comparative Performance Data: Baricitinib vs. Ruxolitinib (Preclinical)

ParameterBaricitinibRuxolitinibReference(s)
JAK1/JAK2 Inhibition PotentPotent[20][21]
JAK3 Sparing Preserves JAK3-STAT5 signalingInhibits JAK3[20]
Effect on Regulatory T cells (Tregs) Increases Tregs-[20]
Plasma Protein Binding ~50%97%[11]
Terminal Plasma Half-life (human) ~8.5 hours~2 hours[11]
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: Pazopanib/Cabozantinib vs. Novel Compounds

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, largely driven by the Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs).[22][23][24][25][26][27]

FDA-Approved Drugs: Pazopanib and Cabozantinib

Pazopanib and Cabozantinib are multi-targeted tyrosine kinase inhibitors with potent activity against VEGFR2.[22][28][29][30][31][32] They are approved for the treatment of renal cell carcinoma and other solid tumors.

Novel Inhibitors: Emerging Pyrimidine-Based Compounds

Several novel pyrimidine-based compounds are in preclinical development with promising anti-VEGFR2 activity. For instance, compound SP2, a substituted N-(4-((2-aminopyrimidin-5-yl)oxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivative, has shown potent cytotoxic activity against colon cancer cell lines.[13] Another example, compound 5i, a phenylpyrazolo[3,4-d]pyrimidine-based analog, exhibits dual EGFR/VEGFR2 inhibition.[12]

VEGFR Signaling Pathway

VEGFR_signaling VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation RAS RAS VEGFR2->RAS Activation VEGF VEGF-A VEGF->VEGFR2 Binding & Dimerization AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) mTOR->Angiogenesis ERK ERK MEK->ERK ERK->Angiogenesis ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent Addition cluster_2 Step 3: Kinase Detection Reagent Addition cluster_3 Step 4: Measurement A Kinase + Substrate + ATP + Inhibitor B Terminate Kinase Reaction Deplete remaining ATP A->B C Convert ADP to ATP Generate Luminescent Signal B->C D Read Luminescence C->D

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol:

  • Prepare Kinase Reaction Mixture: In a 384-well plate, combine the kinase, substrate, ATP, and varying concentrations of the test inhibitor in a suitable kinase buffer. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the reaction plate at the optimal temperature for the specific kinase (usually 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Convert ADP to ATP and Generate Signal: Add twice the initial reaction volume of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

Cellular Proliferation Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. [28][33] Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitors for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible. [28]4. Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. [28]5. Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Efficacy Study: Xenograft Tumor Model

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer drug development. [15][34] Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, FDA-approved drug, novel inhibitor). Administer the compounds via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Endpoint: Continue treatment until the tumors in the control group reach a predetermined maximum size, or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Conclusion: The Path Forward for Pyrimidine Kinase Inhibitors

The development of novel pyrimidine kinase inhibitors represents a significant step forward in the pursuit of more effective and safer targeted therapies. Head-to-head comparisons with FDA-approved drugs are critical for validating the potential of these new agents. The data presented in this guide highlight the promise of next-generation inhibitors to overcome the limitations of their predecessors, offering improved selectivity, better safety profiles, and efficacy against resistant disease. As our understanding of kinase biology deepens, we can anticipate the continued emergence of innovative pyrimidine-based compounds that will further refine the landscape of precision medicine.

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